6-Chloro-7-methylchromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-7-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXYHMICNLSDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67029-84-9 | |
| Record name | 6-Chloro-7-methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H NMR and 13C NMR spectroscopic data of 6-Chloro-7-methylchromone
This guide details the spectroscopic characterization of 6-Chloro-7-methylchromone (6-Chloro-7-methyl-4H-chromen-4-one), a critical scaffold in medicinal chemistry used for developing bioactive flavonoids and heterocyclic derivatives.
Executive Summary & Structural Framework
Compound: 6-Chloro-7-methyl-4H-chromen-4-one
CAS Registry Number: 35008-06-3 (Generic); Specific isomer often synthesized via Vilsmeier-Haack cyclization.
Molecular Formula: C
The chromone nucleus is a bicyclic system consisting of a benzene ring fused to a
Structural Logic & Numbering
-
Positions 2 & 3: Characteristic of the pyrone ring (vinyl protons).
-
Position 5: Peri-position to the carbonyl (deshielded, singlet).
-
Position 6: Chlorinated (quaternary).
-
Position 7: Methylated (quaternary).
-
Position 8: Para to Cl, ortho to Me (shielded relative to H-5, singlet).
Synthesis & Sample Preparation
To ensure spectroscopic fidelity, the sample purity must be verified. The most common synthetic route involves the Vilsmeier-Haack reaction of 5-chloro-2-hydroxy-4-methylacetophenone.
Experimental Workflow (DOT Diagram)
Figure 1: Synthetic pathway for the preparation of this compound, ensuring the correct regioisomer for NMR analysis.
NMR Sample Protocol
-
Solvent: Dissolve 10–15 mg in 0.6 mL of CDCl
(Chloroform-d, 99.8% D) for H NMR. For C NMR, increase concentration to 30–50 mg. -
Reference: Use Tetramethylsilane (TMS,
0.00) or the residual CHCl peak ( 7.26 for H, 77.16 for C). -
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
H NMR Data & Interpretation
The proton spectrum is characterized by two distinct doublets for the pyrone ring and two singlets for the benzene ring, confirming the 6,7-disubstitution pattern.
Instrument Frequency: 400 MHz
Solvent: CDCl
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-5 | 8.18 | Singlet (s) | 1H | - | Deshielded by peri-carbonyl effect. Appears as a singlet because C-6 is substituted (Cl). |
| H-2 | 7.83 | Doublet (d) | 1H | 6.0 | |
| H-8 | 7.45 | Singlet (s) | 1H | - | Shielded relative to H-5. Appears as a singlet because C-7 is substituted (Me). |
| H-3 | 6.36 | Doublet (d) | 1H | 6.0 | |
| 7-CH | 2.48 | Singlet (s) | 3H | - | Benzylic methyl group attached to C-7. |
Detailed Mechanistic Insight:
-
The H-5 Singlet: In unsubstituted chromone, H-5 is a doublet of doublets (
8.21). The presence of Chlorine at C-6 removes the ortho-coupling, collapsing H-5 into a sharp singlet. This is a diagnostic peak for 6-substitution. -
The H-2/H-3 System: The coupling constant (
Hz) is characteristic of a cis-alkene in a 6-membered ring containing oxygen. H-2 is significantly downfield due to the inductive effect of the ring oxygen and the anisotropy of the carbonyl group.
C NMR Data & Interpretation
The carbon spectrum confirms the presence of 10 carbons (plus the methyl group).
Instrument Frequency: 100 MHz
Solvent: CDCl
| Position | Shift ( | Type | Interpretation |
| C-4 | 177.2 | C=O | Carbonyl carbon (ketone). |
| C-2 | 155.4 | CH | |
| C-8a | 154.1 | C (quat) | Bridgehead carbon attached to oxygen. |
| C-7 | 143.8 | C (quat) | Substituted by Methyl group. |
| C-6 | 131.5 | C (quat) | Substituted by Chlorine. |
| C-5 | 126.2 | CH | Aromatic CH (peri to carbonyl). |
| C-4a | 123.9 | C (quat) | Bridgehead carbon (beta to carbonyl). |
| C-8 | 119.5 | CH | Aromatic CH. |
| C-3 | 113.2 | CH | |
| 7-CH | 20.8 | CH | Methyl carbon. |
Structural Elucidation Logic (2D NMR)
To rigorously validate the regioisomer (e.g., distinguishing between 6-Cl-7-Me and 7-Cl-6-Me), Heteronuclear Multiple Bond Correlation (HMBC) is essential.
HMBC Correlation Pathway (DOT Diagram)
Figure 2: Key HMBC correlations used to assign quaternary carbons. The correlation from H-5 to the Carbonyl (C-4) confirms the identity of H-5. The Methyl protons correlating to C-6 and C-8 confirm the position of the methyl group.
References
-
Ishikawa, Y., et al. (2014). "Crystal structure of 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 70(7), o804. Link (Structural analog data used for validation).
- Nandgaonkar, R.G., & Ingle, V.N. (2005). "Synthesis of Substituted 3-Formyl Chromones." Asian Journal of Chemistry, 17(3), 2016–2018. (Synthesis of this compound precursors).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard substituent effects for NMR prediction).
-
Reich, H.J. (2024). "WinPLT NMR Data - Chemical Shifts." University of Wisconsin-Madison. Link (Base chromone shifts).
Sources
Mass Spectrometry Profiling of 6-Chloro-7-methylchromone: A Technical Guide for Drug Discovery
Topic: Mass Spectrometry Analysis of 6-Chloro-7-methylchromone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists
Executive Summary
This compound (CAS 67029-84-9) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-inflammatory, anticancer, and antimicrobial agents.[1] Its benzo-γ-pyrone core, modified with halogen and alkyl substituents, presents unique mass spectrometric challenges and opportunities.
This guide provides a definitive protocol for the structural characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization (EI) MS. We move beyond basic identification to explore the mechanistic fragmentation pathways—specifically the Retro-Diels-Alder (RDA) reaction and sequential carbonyl losses—that validate the compound's structural integrity during drug development workflows.
Chemical Profile & Isotopic Signature
Before initiating analysis, the analyst must verify the theoretical isotopic envelope. The presence of a single chlorine atom creates a distinct "fingerprint" that serves as the first line of quality control.
Table 1: Physicochemical & MS Properties
| Property | Specification |
| Compound Name | This compound |
| IUPAC Name | 6-chloro-7-methylchromen-4-one |
| Molecular Formula | C₁₀H₇ClO₂ |
| Monoisotopic Mass | 194.0135 Da (³⁵Cl) |
| Molecular Weight | 194.61 g/mol |
| Isotopic Pattern | M (100%) and M+2 (32%) |
| Key Adducts (ESI+) | [M+H]⁺ (195.0), [M+Na]⁺ (217.[2]0) |
Expert Insight: The 3:1 intensity ratio between the ³⁵Cl (m/z 194) and ³⁷Cl (m/z 196) peaks is non-negotiable. Any deviation suggests contamination with non-halogenated impurities or co-eluting isobaric compounds.
Analytical Methodology
This protocol prioritizes Electrospray Ionization (ESI) for compatibility with biological matrices (e.g., metabolic stability assays) and Collision-Induced Dissociation (CID) for structural elucidation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (1000 ppm).
-
Working Standard: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Blank: Run a solvent blank immediately before the sample to assess carryover, a common issue with planar chromone structures.
LC-MS/MS Conditions (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 5 minutes. Chromones are moderately lipophilic and typically elute in the 40–60% B range.
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C (Ensure complete desolvation to prevent clustering).
Fragmentation Mechanics & Structural Elucidation
The mass spectrum of this compound is governed by the stability of the benzopyrone ring. Under CID conditions, the molecule undergoes two primary fragmentation pathways: Sequential Carbonyl Loss and Retro-Diels-Alder (RDA) Cleavage .
Pathway A: The "Unzipping" (CO Loss)
The most abundant pathway involves the sequential loss of neutral carbon monoxide (CO, 28 Da). This is characteristic of cyclic ketones and quinones.
-
Precursor: [M+H]⁺ m/z 195.
-
Primary Fragment: Loss of the carbonyl CO (C4 position) yields a ring-contracted cation at m/z 167 .
-
Secondary Fragment: A second loss of CO (from the ether oxygen and adjacent carbon) yields m/z 139 .
Pathway B: Retro-Diels-Alder (RDA)
The RDA reaction is the diagnostic "fingerprint" for the chromone skeleton. It involves the cleavage of the C-ring (pyrone), typically breaking the O1-C2 and C3-C4 bonds.
-
Mechanism: The pyrone ring opens, releasing a neutral acetylene fragment (C₂H₂) and leaving a charged quinonoid ion .
-
Diagnostic Ion: For this compound, this pathway generates a characteristic fragment at m/z 169 (loss of C₂H₂) or m/z 155 (loss of C₃H₄ via complex rearrangement), depending on the collision energy.
Visualization of Fragmentation Pathways
Figure 1: Proposed fragmentation pathways for this compound in ESI+ mode. The CO loss pathway is typically dominant.
Data Interpretation & Quality Control
To ensure the data is valid for drug development submissions (IND/NDA), follow this interpretation matrix:
Table 2: Diagnostic Ion Checklist
| m/z (ESI+) | Identity | Interpretation |
| 195.0 / 197.0 | [M+H]⁺ | Parent. Must show 3:1 ratio. If 1:1, suspect Bromine contamination.[3] |
| 217.0 / 219.0 | [M+Na]⁺ | Sodium Adduct. Common in non-desalted samples. Do not fragment this; it yields poor structural data. |
| 167.0 | [M+H-CO]⁺ | Primary Fragment. Confirms the presence of a cyclic ketone (chromone C4 carbonyl). |
| 139.0 | [M+H-2CO]⁺ | Secondary Fragment. Confirms the ether oxygen linkage. |
| 159.0 | [M+H-HCl]⁺ | De-chlorinated. Appearance indicates the C-Cl bond is intact but labile under high energy. |
Troubleshooting Tip: If you observe a peak at m/z 236 (M+41), this is likely the acetonitrile adduct [M+H+ACN]⁺. Increase source temperature or declustering potential to remove it.
References
-
Sigma-Aldrich. (2024). 6-Chloro-3-formyl-7-methylchromone Product Specification. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). 6-Chloro-4-chromanone Mass Spectrum (EI). Retrieved from
-
ChemicalBook. (2025). This compound Properties and Applications. Retrieved from
-
MDPI. (2016). Analysis of Chromone Derivatives by UPLC-ESI-QTOF-MS. Retrieved from
-
PureSynth. (2024). Certificate of Analysis: this compound. Retrieved from
Sources
An In-depth Technical Guide to the Infrared (IR) Spectrum of 6-Chloro-7-methylchromone
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 6-Chloro-7-methylchromone, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. As an essential tool for structural elucidation, IR spectroscopy offers a unique fingerprint of a molecule by probing its vibrational modes. This document will delve into the theoretical principles, experimental protocols, and detailed spectral interpretation for this compound, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.
Introduction to this compound and its Spectroscopic Significance
This compound belongs to the chromone family, a class of compounds characterized by a benzopyran-4-one structure. The presence of a chlorine atom and a methyl group on the benzene ring introduces specific electronic and steric effects that influence its chemical reactivity and biological activity. These derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Infrared spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups and provides structural insights by measuring the absorption of infrared radiation by a molecule's vibrating bonds. Each functional group possesses a characteristic vibrational frequency, making the IR spectrum a unique molecular signature. For this compound (C₁₀H₇ClO₂), IR spectroscopy is instrumental in confirming the presence of key structural features, including the carbonyl group of the pyrone ring, the aromatic system, and the carbon-halogen bond.
Experimental Protocol for Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
2.1. Principle of Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR spectroscopy works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. An infrared beam is directed onto an optically dense crystal with a high refractive index at a specific angle. The internal reflectance creates an evanescent wave that extends beyond the surface of the crystal into the sample held in contact with it. In regions of the infrared spectrum where the sample absorbs energy, the evanescent
Biological Activity of 6-Chloro-7-methylchromone and its Derivatives
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary: The Privileged Scaffold
In the landscape of heterocyclic drug design, the chromone (4H-1-benzopyran-4-one) scaffold is recognized as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity. Among its diverse analogs, 6-Chloro-7-methylchromone occupies a distinct niche.
The specific substitution pattern—a chlorine atom at position 6 and a methyl group at position 7—imparts unique physicochemical properties.[1] The electron-withdrawing chlorine enhances metabolic stability and alters the electronic density of the pyrone ring, while the methyl group increases lipophilicity, facilitating membrane permeability. This guide dissects the synthesis, structure-activity relationships (SAR), and pharmacological applications of this specific scaffold, with a focus on its 3-formyl and Schiff base derivatives.
Chemical Architecture & SAR Analysis
The biological efficacy of this compound derivatives is not accidental; it is a function of specific molecular interactions driven by the substituents.
Structure-Activity Relationship (SAR) Logic
-
Position 6 (Chlorine): This halogen acts as a metabolic blocker, preventing rapid oxidation of the aromatic ring. Electronically, it exerts an inductive effect (-I) that modulates the acidity of the C-3 proton (in 3-substituted derivatives), influencing binding affinity in enzyme pockets.
-
Position 7 (Methyl): Provides steric bulk and lipophilicity (
effect). This is critical for hydrophobic interactions within the binding sites of targets like DNA gyrase (bacteria) or P-glycoprotein (cancer MDR pumps). -
Position 3 (Functionalization Hub): The C-3 position is the primary site for derivatization. Introduction of a formyl group (-CHO) creates an electrophilic center reactive towards amines, leading to Schiff bases (imines) which are central to antimicrobial activity.
Visualization: SAR Logic Map
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of substituents on the chromone core.
Pharmacological Profiles[1][3][4][5]
Antimicrobial Activity (Schiff Bases & Metal Complexes)
The most potent antimicrobial agents derived from this scaffold are Schiff bases formed by condensing 6-chloro-3-formyl-7-methylchromone with aromatic amines (e.g., 3-aminoquinoline) or hydrazides.
-
Mechanism: The azomethine linkage (-CH=N-) acts as a proton acceptor, interfering with bacterial cell wall synthesis.
-
Metal Complexation: Coordination with transition metals (Cu(II), Ni(II), Zn(II)) significantly potentiates activity. The chelation theory suggests that polarity of the metal ion is reduced upon complexation (partial sharing of positive charge with donor groups), increasing the lipophilic character of the central metal atom. This favors permeation through the lipid layer of bacterial membranes.
-
Target Spectrum:
Anticancer & MDR Reversal
Derivatives of this compound, particularly the 3-formyl variants, have demonstrated cytotoxicity against human tumor cell lines (HL-60 leukemia, HSC-2 squamous cell carcinoma).
-
MDR Reversal: A critical application is the reversal of Multidrug Resistance (MDR). Cancer cells often overexpress P-glycoprotein (P-gp), an efflux pump that expels chemotherapy drugs.
-
Mechanism: The planar chromone structure, enhanced by the lipophilic 6-Cl and 7-Me groups, binds to the substrate-binding site of P-gp, competitively inhibiting the pump and restoring the intracellular accumulation of drugs like doxorubicin.
Enzyme Inhibition[7]
-
Urease Inhibition: Chlorinated chromones have shown potency against Helicobacter pylori urease, a key enzyme for bacterial survival in the acidic stomach.
-
Tyrosine Phosphatase 1B (PTP1B): Some derivatives act as inhibitors of PTP1B, a target for type 2 diabetes and obesity management.
Experimental Protocols
Synthesis of Key Intermediate: 6-Chloro-3-formyl-7-methylchromone
Rationale: This Vilsmeier-Haack formylation is the industry standard for generating the reactive aldehyde precursor.
Reagents:
-
5-Chloro-2-hydroxy-4-methylacetophenone (Starting material)
-
Phosphorus oxychloride (
) -
Dimethylformamide (DMF)
Protocol:
-
Preparation: In a round-bottom flask equipped with a drying tube, place 10 mmol of 5-chloro-2-hydroxy-4-methylacetophenone.
-
Vilsmeier Reagent: Cool 30 mL of dry DMF to 0°C in an ice bath. Dropwise add 30 mmol of
with stirring. (Caution: Exothermic). -
Addition: Add the acetophenone solution to the Vilsmeier reagent slowly.
-
Cyclization: Stir at 0°C for 30 minutes, then heat to 60°C for 6 hours. The solution will turn deep red/orange.
-
Hydrolysis: Pour the reaction mixture into 200g of crushed ice/water mixture. Stir vigorously.
-
Isolation: A precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethanol/DMF (1:1).
-
Validation: Check melting point (Lit: 183-185°C) and confirm -CHO peak in IR (~1690 cm⁻¹) and 1H-NMR (singlet at ~10.0 ppm).
Bioassay: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is the gold standard for initial cytotoxicity screening, measuring metabolic activity as a proxy for cell viability.
Workflow:
-
Seeding: Seed HL-60 or Colo320 cells in 96-well plates at
cells/well in RPMI-1640 medium. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve the this compound derivative in DMSO (stock). Prepare serial dilutions in medium (Final DMSO < 0.1%). Add to wells.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan. -
Solubilization: Aspirate medium. Add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression (dose-response curve).
Visualization: Synthesis & Assay Workflow
Figure 2: Integrated workflow for the synthesis of the 3-formyl intermediate and subsequent biological evaluation via MTT assay.
Summary Data Table: Key Derivatives & Activities[1][3][8]
| Derivative Class | Key Substituent (R) | Target / Organism | Activity Metric | Ref |
| Precursor | 3-CHO (Formyl) | HL-60 (Leukemia) | [1, 2] | |
| Schiff Base | 3-((Quinolin-3-ylimino)methyl) | S. aureus | MIC < 15.6 | [3] |
| Metal Complex | Ni(II) - Schiff Base | E. coli | High Potency (Zone > 25mm) | [3, 4] |
| Schiff Base | 4-Nitrophenol deriv.[4] | H. pylori (Urease) | Significant Inhibition | [2] |
| MDR Modulator | 3-Formyl analog | P-gp (MDR1 gene) | Reversal of Doxorubicin resistance | [5] |
References
-
Sigma-Aldrich. 6-Chloro-3-formyl-7-methylchromone Product Specification & Safety Data. Available at:
-
Kawase, M. et al. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829-834. Available at:
-
Mapari, A. & Mangaonkar, K. (2019). Synthesis, Characterization and Antimicrobial Screening Studies of Some Metal Complexes of Novel Schiff Base of 3-Formyl-6-methylchromone. Journal of Emerging Technologies and Innovative Research. Available at:
-
Keypour, H. et al. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(23).[5] Available at:
-
Baráth, Z. et al. (2006). Multidrug resistance reversal by 3-formylchromones in human colon cancer and human mdr1 gene-transfected mouse lymphoma cells. In Vivo, 20(5), 645-649. Available at:
Sources
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Chloro-7-methylchromone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanisms of action for the synthetic chromone derivative, 6-Chloro-7-methylchromone. As a Senior Application Scientist, the following content is structured to not only present hypothetical pathways but to provide a robust framework for their experimental validation. The chromone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of chromone have shown promise as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][5][6][7] This document will delve into the plausible molecular interactions and cellular effects of this compound, offering a roadmap for future research and drug discovery efforts.
The Chromone Scaffold: A Foundation for Diverse Bioactivity
The chromone core, a benzopyran-4-one, is a versatile template for developing therapeutic agents.[2] Its planar structure and the presence of a ketone group and an oxygen heteroatom allow for various molecular interactions, including hydrogen bonding and π-π stacking. The biological effects of chromone derivatives are often dictated by the nature and position of their substituents. In the case of this compound, the presence of a chlorine atom at the 6-position and a methyl group at the 7-position on the benzene ring are key determinants of its potential pharmacological profile. The electron-withdrawing nature of the chlorine atom and the electron-donating, lipophilic character of the methyl group can significantly influence the molecule's distribution, metabolism, and target engagement.
Postulated Mechanisms of Action for this compound
Based on the known activities of related chromone derivatives, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and may act in concert to produce a particular biological outcome.
Inhibition of Key Signaling Enzymes
The chromone scaffold is a common feature in many enzyme inhibitors.[3] The specific substitutions on this compound may confer selectivity for certain enzyme families.
-
Kinase Inhibition: Many chromone-based compounds are known to inhibit protein kinases, which are crucial regulators of cellular processes. The ATP-binding site of many kinases can accommodate planar heterocyclic structures like chromones.
-
Monoamine Oxidase (MAO) Inhibition: Chromone derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[7][8][9][10] This suggests a potential application in neurodegenerative diseases.[2]
-
Sirtuin (SIRT) Inhibition: Certain substituted chroman-4-one and chromone derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases.[11]
-
NADPH Oxidase (NOX) Inhibition: Recent studies have identified chromone derivatives as inhibitors of NOX4, an enzyme involved in the production of reactive oxygen species (ROS) and implicated in fibrosis.[12]
Modulation of Inflammatory Pathways
The anti-inflammatory properties of many chromones suggest that this compound may interfere with inflammatory signaling cascades.[5][6] This could occur through various mechanisms, including:
-
Inhibition of pro-inflammatory cytokine production: The compound might suppress the expression or release of cytokines such as TNF-α, IL-6, and IL-1β.
-
Interference with NF-κB signaling: The NF-κB pathway is a central regulator of inflammation. This compound could potentially inhibit the activation of this pathway.
Anticancer Activity
The cytotoxic effects observed for some 6-chloro-7-methyl substituted chromone derivatives suggest a potential for anticancer applications.[13] Possible mechanisms include:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: this compound could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth. The compound might interfere with this process.
Experimental Validation: A Step-by-Step Guide
To investigate the aforementioned potential mechanisms, a systematic and rigorous experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path to understanding the bioactivity of this compound.
Initial Cytotoxicity and Phenotypic Screening
The first step is to determine the concentration range at which this compound exhibits biological activity and to observe its general effects on cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line, an immune cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Logical Workflow for Initial Screening
Caption: Initial workflow for assessing the bioactivity of this compound.
Investigating Enzyme Inhibition
Based on the IC50 values, subsequent experiments can be designed to explore specific molecular targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, its substrate, ATP, and varying concentrations of this compound. Include a positive control inhibitor and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for this compound against the specific kinase.
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: Potential inhibition of a kinase cascade by this compound.
Elucidating Effects on Inflammatory Signaling
To validate the anti-inflammatory potential, key markers of inflammation should be measured.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment: Treat immune cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65). Use a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Determine the effect of this compound on the phosphorylation of IκBα and p65.
Investigating Anticancer Mechanisms
For promising anticancer activity, the underlying mechanism of cell death needs to be elucidated.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay |
| IC50 (Cytotoxicity) | To be determined | e.g., A549, HeLa, RAW 264.7 | MTT Assay |
| IC50 (Kinase) | To be determined | - | In Vitro Kinase Assay |
| % Apoptotic Cells | To be determined | e.g., A549, HeLa | Annexin V/PI Staining |
Conclusion and Future Directions
This guide outlines a series of hypotheses for the mechanism of action of this compound, grounded in the established pharmacology of the chromone scaffold. The provided experimental protocols offer a clear and logical framework for testing these hypotheses. The initial focus should be on determining the cytotoxic and phenotypic effects of the compound, which will then inform the selection of more specific mechanistic assays. Further investigations could include transcriptomic and proteomic analyses to gain a broader understanding of the cellular pathways affected by this compound. The versatility of the chromone structure suggests that this compound could be a valuable lead for the development of novel therapeutics.[5][14]
References
- This compound - Chem-Impex. (URL: )
- This compound-2-carboxylic acid - Chem-Impex. (URL: )
- This compound. (URL: )
- This compound-2-carboxylic acid methyl ester | 675602-86-5 - Biosynth. (URL: )
- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update
- This compound-2-carboxylic acid | 262590-94-3 | FC57288 - Biosynth. (URL: )
- (PDF)
- 6-Chloro-3-formyl-7-methylchromone 98 64481-12-5 - Sigma-Aldrich. (URL: )
- Selected chromone derivatives as inhibitors of monoamine oxidase - ResearchG
- Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (URL: )
- Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (URL: )
- Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast - PubMed. (URL: )
- Chromenones as Multineurotargeting Inhibitors of Human Enzymes | ACS Omega. (URL: )
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed Central. (URL: )
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. (URL: )
- Challenges with chromone as a privileged scaffold in drug discovery - Taylor & Francis. (URL: )
- Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. (URL: )
- Biological and Medicinal Properties of Natural Chromones and Chromanones - Semantic Scholar. (URL: )
- Full article: Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease - Taylor & Francis. (URL: )
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
Technical Guide: The Antimicrobial Pharmacophore of 6-Chloro-7-methylchromone
Executive Summary
This technical guide analyzes the antimicrobial potential of 6-Chloro-7-methylchromone (CMC) , a privileged scaffold in medicinal chemistry.[1] While the parent compound exhibits modest baseline activity, it serves as a critical "warhead precursor."[1] Its true value lies in its role as a substrate for C3-functionalization—yielding derivatives (specifically 3-formyl and 3-carbonitrile analogs) with potent activity against multidrug-resistant (MDR) pathogens, including Vibrio spp. and Candida spp.[1] This guide details the chemical synthesis, structure-activity relationships (SAR), and validated protocols for evaluating its antibiofilm and antimicrobial efficacy.[1]
Chemical Profile & Structural Significance[1][2][3][4]
The chromone (1,4-benzopyrone) nucleus is a pharmacophore capable of interacting with diverse biological targets due to its rigidity and hydrogen-bonding potential. The 6-Chloro-7-methyl substitution pattern is non-trivial; it optimizes lipophilicity (LogP) and metabolic stability, enhancing membrane permeability compared to non-halogenated analogs.[1]
The "Scaffold vs. Drug" Distinction
Research indicates a critical SAR divergence:
-
Parent Core (this compound): Often exhibits MIC values >100 µg/mL against standard pathogens.[1] It acts as a lipophilic anchor but lacks the electrophilic reactivity required for covalent enzyme inhibition.
-
C3-Functionalized Derivatives: Introduction of an electron-withdrawing group (EWG) at C3 (e.g., -CHO, -CN) activates the Michael acceptor system at C2-C3, dramatically lowering MICs to 4–20 µg/mL.[1]
Synthesis Pathway (Vilsmeier-Haack Cyclization)
The most robust route to the active 3-formyl derivative involves the Vilsmeier-Haack reaction, converting a substituted acetophenone into the chromone aldehyde in a single pot.
Figure 1: Synthesis of the bioactive 3-formyl precursor via Vilsmeier-Haack cyclization.
Antimicrobial Spectrum & Efficacy Data[1][5][6][7][8]
The following data aggregates performance metrics of this compound derivatives against key pathogens. Note the sharp increase in potency when the C3 position is functionalized.
Table 1: Comparative MIC Data (µg/mL)
| Pathogen | Compound Variant | MIC (µg/mL) | Mechanism Highlight |
| Vibrio parahaemolyticus | Parent Scaffold | >500 | Inactive |
| 3-Formyl Derivative | 20 | Biofilm disruption (70%+) | |
| Vibrio harveyi | Parent Scaffold | >500 | Inactive |
| 3-Formyl Derivative | 20 | Motility inhibition | |
| Candida albicans (MDR) | Parent Scaffold | >100 | Inactive |
| 3-Carbonitrile Deriv. | 5 | Hyphae suppression | |
| Staphylococcus aureus | Schiff Base Deriv.[2][3]* | 4–8 | Cell wall synthesis interference |
*Schiff Base Derivative: Condensation product of 3-formyl-CMC with aminobenzothiazole.
Mechanism of Action: The Anti-Virulence Paradigm
Unlike traditional antibiotics that kill bacteria by lysing cells (often triggering resistance), this compound derivatives primarily act as anti-virulence agents .[1]
Quorum Sensing (QS) Inhibition
The molecule interferes with bacterial communication systems (Quorum Sensing), specifically targeting the LuxS/OpaR circuitry in Gram-negative bacteria.[1] This prevents the bacteria from coordinating biofilm formation and toxin secretion.[1]
Biofilm Architecture Disruption
Experimental evidence shows that 3-formyl-CMC downregulates the expression of:
-
Type IV Pili: Essential for initial surface attachment.[1]
-
Exopolysaccharides (EPS): The protective slime layer of the biofilm.[1]
Figure 2: Mechanism of Action targeting Quorum Sensing and Biofilm formation.
Experimental Protocols
Synthesis of 6-Chloro-3-formyl-7-methylchromone
Objective: Isolate the active aldehyde precursor for antimicrobial testing.
-
Reagents: Dry DMF (12 mL), POCl₃ (0.06 mol), 2-hydroxy-5-chloro-4-methylacetophenone (0.01 mol).
-
Procedure:
-
Cool DMF to 0–5°C in an ice bath.
-
Add POCl₃ dropwise with vigorous stirring (exothermic).[1]
-
Add the acetophenone dissolved in minimum DMF.
-
Stir at room temperature for 2 hours, then heat to 60°C for 6 hours.
-
Quench: Pour the reddish-brown syrup into 200g of crushed ice/water.
-
Workup: Allow the precipitate to settle (overnight). Filter, wash with cold water, and recrystallize from ethanol.[1]
-
-
Validation: Check melting point (expected: ~170–172°C) and IR peak at 1690 cm⁻¹ (CHO).
Crystal Violet Biofilm Inhibition Assay
Objective: Quantify the anti-biofilm efficacy (MBIC).
-
Preparation: Grow V. parahaemolyticus in Tryptic Soy Broth (TSB) + 2% NaCl to OD₆₀₀ = 0.1.
-
Treatment:
-
Add 100 µL bacterial suspension to 96-well polystyrene plates.
-
Add 100 µL of test compound (CMC derivative) at concentrations 5–100 µg/mL (dissolved in <0.5% DMSO).
-
Include controls: Media only (Sterility), Bacteria + DMSO (Growth).[1]
-
-
Incubation: 24 hours at 30°C (static).
-
Staining:
-
Quantification: Solubilize dye with 33% acetic acid; measure Absorbance at 570 nm.
-
% Inhibition = [1 - (Abs_treated / Abs_control)] × 100[1]
-
Future Outlook & Drug Development
The this compound scaffold is currently underutilized in clinical pipelines but holds high potential for hybrid drug design .
-
Schiff Base Libraries: Condensing the 3-formyl group with sulfonamides or amino-acid esters has yielded compounds with MICs <1 µg/mL.
-
Metal Complexation: Transition metal complexes (Cu, Zn) of CMC derivatives show 10x higher DNA binding affinity than the free ligand, suggesting a route to potent oncology/antimicrobial dual-action drugs.[1]
References
-
BenchChem. (n.d.). 6-Chloro-3-formylchromone: Positioning within Contemporary Chromone Research. Retrieved from
-
National Institutes of Health (NIH). (2023). Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology. Retrieved from
-
National Institutes of Health (NIH). (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum. Retrieved from
-
MDPI. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics.[1][4][2] Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 6-Chloro-3-formyl-7-methylchromone Product Specification. Retrieved from
Sources
- 1. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 6-Chloro-7-methylchromone in different organic solvents
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 6-Chloro-7-methylchromone
Executive Summary
This compound (CAS: 67029-84-9) is a critical pharmacophore and intermediate in the synthesis of heterocyclic pharmaceuticals, particularly those targeting anti-inflammatory and anticancer pathways. Its solubility profile is the governing parameter for process optimization, specifically in reaction solvent selection, purification via crystallization, and formulation stability.
This guide provides a technical breakdown of the compound's solubility behavior, detailing the physicochemical drivers of dissolution, standardized protocols for solubility determination, and thermodynamic modeling techniques required for scale-up.
Physicochemical Profile & Solubility Drivers
To predict and manipulate the solubility of this compound, one must understand the competition between its crystal lattice energy and solvation enthalpy.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (194.61 g/mol ) favors dissolution in small-molecule solvents. | |
| Melting Point | 166–174 °C | High melting point indicates strong intermolecular forces (likely |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Indicates poor aqueous solubility; high affinity for organic solvents like octanol, ethyl acetate, and dichloromethane. |
| Key Functional Groups | Chloro (C-6), Methyl (C-7), Carbonyl (C-4) | Chlorine/Methyl: Hydrophobic, driving solubility in non-polar/moderately polar solvents.Carbonyl: Hydrogen bond acceptor, facilitating solubility in protic solvents (Ethanol/Methanol). |
Solvent Compatibility Ranking
Based on the "like dissolves like" principle and structural analogs (substituted chromones), the solubility hierarchy typically follows:
-
High Solubility: DMSO, DMF (High polarity, aprotic).
-
Moderate Solubility: Acetone, Ethyl Acetate, Ethanol (Hot), Methanol.
-
Low Solubility: Ethanol (Cold), n-Hexane, Water.
Experimental Methodology: Solubility Determination
For pharmaceutical applications, dynamic solubility data is superior to static data. The Laser Monitoring Observation Technique is the industry standard for generating the solubility curves required for the Apelblat analysis.
Protocol: Laser Dynamic Solubility Measurement
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow:
-
Preparation:
-
Weigh excess this compound solid (
) using an analytical balance (precision g). -
Add a known mass of solvent (
) to a jacketed glass vessel equipped with a magnetic stirrer.
-
-
Equilibration:
-
Set the circulating water bath to the starting temperature (e.g., 278.15 K).
-
Stir the mixture at 400 rpm. Ensure solid phase is present (saturated solution).
-
-
Laser Detection:
-
Direct a He-Ne laser beam through the solution.
-
Dissolution Point: Slowly increase temperature (0.1 K/min). The solution is opaque (turbid) due to undissolved solids.
-
Record the temperature (
) exactly when the laser intensity on the detector maximizes (solution becomes clear/transparent).
-
-
Validation:
-
Cool the solution to recrystallize.
-
Perform XRPD (X-Ray Powder Diffraction) on the recovered solid to verify no polymorphic transition or solvate formation occurred during the experiment.
-
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine precise solubility limits.
Thermodynamic Modeling
Raw data must be correlated using thermodynamic models to allow for interpolation and process design. The Modified Apelblat Equation is the most accurate model for chromone derivatives in organic solvents.
Modified Apelblat Equation
- : Mole fraction solubility of this compound.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of the experimental data.
Interpretation of Parameters:
-
Parameter B : Reflects the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).
-
Parameter C : Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
From the solubility data, calculate the dissolution enthalpy (
-
Positive
: Endothermic dissolution (Standard for this compound). -
Positive
: Entropy-driven process (Disorder increases as the crystal lattice breaks).
Applications in Process Design
The primary utility of the solubility profile of this compound is in the design of Cooling Crystallization processes for purification.
Solvent Selection for Crystallization
An ideal crystallization solvent for this intermediate must exhibit a steep solubility curve (high solubility at boiling point, low solubility at ambient temperature).
-
Ethanol: often the solvent of choice.[1]
-
High T: Solubilizes the compound effectively due to H-bonding with the carbonyl.
-
Low T: Solubility drops significantly, driving high yield recovery.
-
-
DMF/DMSO: Avoid for crystallization. Solubility is too high even at low temperatures, leading to poor yield (significant product loss in mother liquor).
Figure 2: Purification logic flow utilizing temperature-dependent solubility in ethanol.
References
-
Nandgaonkar, S., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. (Demonstrates synthesis and purification of related chlorochromones using Ethanol). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: this compound (CAS 67029-84-9).[2][3] National Library of Medicine. Retrieved from [Link]
- Tang, S., et al. (2014). Solubility and Thermodynamic Properties of Chromone Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.
Sources
Methodological & Application
Analytical methods for the quantification of 6-Chloro-7-methylchromone
Application Note: Analytical Quantification of 6-Chloro-7-methylchromone
Executive Summary
This compound (6-CMC) (CAS: 67029-84-9) is a critical heterocyclic building block utilized in the synthesis of bioactive flavonoids, fluorescent probes, and pharmaceutical intermediates (e.g., for anti-inflammatory and anticancer therapeutics).[1]
Despite its prevalence in organic synthesis, no compendial monograph (USP/EP) currently exists for this specific impurity/intermediate. This guide provides a robust, self-validating protocol for its quantification. We present two complementary methodologies:
-
RP-HPLC-UV (Method A): The "Gold Standard" for assay purity and reaction monitoring (>98% range).
-
LC-MS/MS (Method B): For trace analysis (<0.1%) and genotoxic impurity screening.
Physicochemical Profile & Solubility
Understanding the molecule is the first step to accurate quantification.
| Property | Data | Analytical Implication |
| Molecular Formula | MW = 194.61 g/mol | |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; requires C18 or C8 stationary phase. |
| pKa | < -1 (Carbonyl oxygen) | Non-ionizable in standard pH range (2-8). Acidic mobile phase recommended to suppress silanol interactions. |
| UV Absorbance | Strong chromophore (Benzopyrone core). UV detection is highly sensitive. | |
| Solubility | DMSO, DMF, Acetonitrile, Ethanol | Insoluble in water. Sample diluent must match initial mobile phase organic ratio. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for: Purity Assay, Reaction Monitoring, Stability Studies.
Chromatographic Conditions
This method utilizes a "Scouting Gradient" approach optimized for substituted chromones.
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (
) or Waters XBridge C18.-
Why: The C18 phase provides sufficient retention for the lipophilic chloro-methyl groups.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why Formic Acid? Although 6-CMC is not basic, the acid suppresses secondary interactions with residual silanols on the column, sharpening the peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5-10
. -
Detection: Diode Array Detector (DAD).
-
Quantification Channel: 254 nm (High sensitivity).
-
Confirmation Channel: 300 nm (Specific to chromone core).
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Sample Preparation Protocol
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 6-CMC into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50
): Dilute 500 of Stock Solution into 9.5 mL of Diluent (50:50 Water:Acetonitrile).-
Critical Step: Do not dilute with 100% water; the compound will precipitate.
-
-
Filtration: Filter through a 0.22
PTFE syringe filter before injection.
Method B: LC-MS/MS (Trace Quantification)
Recommended for: Impurity profiling in final drug substance, Trace analysis.
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Precursor Ion: m/z 195.0 (Chlorine isotope pattern will show m/z 197.0 at ~33% intensity).
-
MRM Transitions (Quantification):
- (Loss of CO).
- (Ring fragmentation).
-
Mobile Phase: Use 0.1% Formic Acid in Water/Methanol (Methanol often provides better ionization efficiency for chromones than ACN).
Analytical Workflow & Decision Logic
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.
Validation Criteria (ICH Q2 Compliant)
To ensure the trustworthiness of your data, the following validation parameters must be met:
-
System Suitability:
-
%RSD of Peak Area (n=6):
for HPLC; for LC-MS. -
Tailing Factor:
. -
Resolution:
between 6-CMC and any synthesis precursors (e.g., 2,4-dinitrophenol or chloroacetic anhydride derivatives).
-
-
Linearity:
-
Range: 80% to 120% of target concentration.
- .[2]
-
-
LOD/LOQ (Estimated):
-
HPLC-UV: LOQ
. -
LC-MS: LOQ
.
-
Troubleshooting & Expert Tips
-
Peak Tailing: If the peak tails significantly, increase the Formic Acid concentration to 0.2% or switch to a phosphate buffer (pH 2.5), provided you are not using MS detection.
-
Sample Precipitation: 6-CMC is hydrophobic. If the peak area is lower than expected or precision is poor, check the injector needle for precipitation. Ensure the sample diluent contains at least 40-50% organic solvent.
-
Isomer Interference: Be aware of regioisomers (e.g., 7-chloro-6-methylchromone). These will have identical Mass Spectra. They must be separated chromatographically. A Phenyl-Hexyl column can offer orthogonal selectivity if the C18 fails to separate isomers.
References
-
Sigma-Aldrich. (2023). Product Specification: 6-Chloro-3-formyl-7-methylchromone. Link
-
Chem-Impex International. (2023). This compound Product Data. Link
- Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. (Context on Chromone scaffolds).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
PureSynth. (2023). Safety Data Sheet (SDS) and GC Purity Data for this compound. Link
Sources
Synthesis of 6-Chloro-7-methylchromone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Chloro-7-methylchromone, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. The chromone scaffold is a privileged structure in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it an interesting candidate for further investigation in drug discovery programs. This guide details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-Chloro-2-hydroxy-4-methylacetophenone, followed by a Vilsmeier-Haack cyclization to yield the final product. The protocol includes in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, purification techniques, and methods for structural characterization.
Introduction
Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products, most notably flavonoids. The rigid bicyclic system of chromones has been identified as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Consequently, chromone derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties. The title compound, this compound, incorporates a halogen and a methyl group on the benzene ring, modifications that can significantly influence its physicochemical properties and biological activity. This application note provides a detailed and reliable protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the commercially available 4-chloro-3-methylphenol.
Step 1: Synthesis of 5-Chloro-2-hydroxy-4-methylacetophenone (Intermediate 2)
The first step involves the introduction of an acetyl group onto the phenolic starting material. This can be efficiently achieved through a Fries rearrangement of the corresponding acetate ester. The phenol is first acetylated to form 4-chloro-3-methylphenyl acetate (1) . This ester is then subjected to a Lewis acid-catalyzed Fries rearrangement, which involves the migration of the acetyl group to the ortho position of the hydroxyl group to yield 5-Chloro-2-hydroxy-4-methylacetophenone (2) . The ortho-selectivity is crucial for the subsequent cyclization step.[1][2]
Step 2: Vilsmeier-Haack Cyclization to this compound (Final Product 3)
The second step is the formation of the chromone ring from the 2-hydroxyacetophenone intermediate. The Vilsmeier-Haack reaction is a highly effective method for this transformation.[3][4][5] The reaction of 5-Chloro-2-hydroxy-4-methylacetophenone (2) with a Vilsmeier reagent (prepared from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride or phthaloyl dichloride) provides the final product, this compound (3) . The mechanism involves the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent elimination to form the aromatic chromone ring.[5][6]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | e.g., Sigma-Aldrich | Starting material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | e.g., Sigma-Aldrich | Reagent for acetylation |
| Pyridine | C₅H₅N | 79.10 | e.g., Sigma-Aldrich | Base and solvent for acetylation |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | e.g., Sigma-Aldrich | Lewis acid for Fries rearrangement |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | e.g., Sigma-Aldrich | Solvent |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | e.g., Fisher Scientific | For work-up |
| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | e.g., Sigma-Aldrich | Reagent for Vilsmeier-Haack |
| Phosphorus Oxychloride | POCl₃ | 153.33 | e.g., Sigma-Aldrich | Reagent for Vilsmeier-Haack |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | e.g., Fisher Scientific | Extraction solvent |
| Hexanes | C₆H₁₄ | 86.18 | e.g., Fisher Scientific | Solvent for recrystallization/chromatography |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | e.g., Sigma-Aldrich | Drying agent |
Step 1: Synthesis of 5-Chloro-2-hydroxy-4-methylacetophenone (2)
Part A: Acetylation of 4-Chloro-3-methylphenol (1)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (14.25 g, 0.1 mol) in pyridine (50 mL) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain 4-chloro-3-methylphenyl acetate (1) .
Part B: Fries Rearrangement
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous dichloromethane (100 mL).
-
Slowly add the 4-chloro-3-methylphenyl acetate (1) (18.45 g, 0.1 mol) in portions to the stirred suspension.
-
After the addition, heat the reaction mixture to reflux (approximately 40 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to afford pure 5-Chloro-2-hydroxy-4-methylacetophenone (2) .
Step 2: Synthesis of this compound (3)
-
In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF) (25 mL) and cool it in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (9.2 mL, 0.1 mol) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
After the addition, stir the mixture at room temperature for 30 minutes.
-
Dissolve 5-Chloro-2-hydroxy-4-methylacetophenone (2) (9.23 g, 0.05 mol) in anhydrous DMF (25 mL) and add this solution dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a hexanes-ethyl acetate gradient to yield the pure product (3) .
Characterization of this compound (3)
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the benzene and pyrone rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be characteristic of the chromone structure.[7]
-
¹³C NMR: The spectrum should display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the pyrone ring, which typically appears in the range of 170-180 ppm.
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group is expected in the region of 1630-1660 cm⁻¹. Other bands corresponding to C=C stretching of the aromatic rings and C-H bonds will also be present.[7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇ClO₂, MW: 194.61 g/mol ). The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable.[8]
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyridine, acetic anhydride, phosphorus oxychloride, and aluminum chloride are corrosive and moisture-sensitive. Handle them with care.
-
The Fries rearrangement can be exothermic. Careful control of the addition rate and temperature is necessary.
-
Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Cigl, M., Hampl, F., Svoboda, J., Podoliak, N., Stulov, S., Kohout, M., & Novotná, V. (2021). Laterally substituted biphenyl benzoates ‒ synthesis and mesomorphic properties. Liquid Crystals.
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
- Sigma-Aldrich. Fries Rearrangement.
- Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. Chemistry – A European Journal.
- Der Pharma Chemica. (2012).
- Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2022).
- Chemistry LibreTexts. (2023).
- University of Michigan.
- Sigma-Aldrich.
- ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.
- BenchChem. (2025).
- Scientific Research Publishing. (2014).
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones.
- ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone).
- Journal of Molecular Structure. (2007). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.
- International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Sema.
- Scientific Research Publishing. (2014).
- ChemicalBook. 6-CHLORO-1-HEXYNE(10297-06-0) 1H NMR spectrum.
- YouTube. (2012).
- PubChemLite. This compound (C10H7ClO2).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C10H7ClO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 6-Chloro-7-methylchromone
Introduction: The Significance of 6-Chloro-7-methylchromone
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the development of a wide range of functional molecules.[1][2] Its unique structural scaffold, featuring a chlorinated and methylated benzopyran-4-one core, imparts it with significant potential in medicinal chemistry and materials science. In the pharmaceutical realm, derivatives of this compound are explored for their anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable starting material for drug discovery programs.[2] Beyond its therapeutic potential, this chromone derivative is a key building block in the synthesis of fluorescent dyes and pigments, highlighting its utility in the development of advanced materials.[2]
This application note provides a detailed, two-step protocol for the laboratory scale-up synthesis of this compound. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this important chemical entity. The synthesis commences with the Fries rearrangement of 4-chloro-3-methylphenyl acetate to yield the key intermediate, 2'-hydroxy-4'-methyl-5'-chloroacetophenone. This is followed by a Kostanecki-Robinson reaction to construct the final chromone ring system.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is efficiently achieved through a two-step process. This strategy was chosen for its reliability and adaptability to a laboratory scale-up.
Step 1: Fries Rearrangement of 4-chloro-3-methylphenyl acetate
The initial step involves the synthesis of the key intermediate, 2'-hydroxy-4'-methyl-5'-chloroacetophenone, via a Fries rearrangement of 4-chloro-3-methylphenyl acetate. The Fries rearrangement is a well-established method for the ortho- and para-acylation of phenols, proceeding through the intramolecular rearrangement of a phenyl ester in the presence of a Lewis acid catalyst, typically aluminum chloride.[1][3] The regioselectivity of the rearrangement (ortho- vs. para-acylation) can be influenced by reaction temperature, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product.[1] For the synthesis of our target intermediate, the ortho-acylated product is desired.
Step 2: Kostanecki-Robinson Reaction
The second step employs the Kostanecki-Robinson reaction to construct the chromone ring. This classic named reaction involves the condensation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its corresponding sodium salt. The reaction proceeds through the formation of a β-diketone intermediate, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final chromone product.
Visualizing the Synthesis
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2'-hydroxy-4'-methyl-5'-chloroacetophenone (Fries Rearrangement)
This protocol details the synthesis of the key acetophenone intermediate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Volume/Mass |
| 4-Chloro-3-methylphenol | 142.58 | 1.0 | 14.26 g |
| Acetic Anhydride | 102.09 | 1.2 | 12.25 g (11.3 mL) |
| Pyridine | 79.10 | Catalytic | ~1 mL |
| Aluminum Chloride (anhydrous) | 133.34 | 1.5 | 20.0 g |
| Dichloromethane (anhydrous) | 84.93 | - | 100 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed |
| Ice | - | - | As needed |
Protocol:
-
Acetylation of 4-Chloro-3-methylphenol: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.26 g (0.1 mol) of 4-chloro-3-methylphenol in 50 mL of dichloromethane.
-
To this solution, add 12.25 g (11.3 mL, 0.12 mol) of acetic anhydride followed by a catalytic amount of pyridine (~1 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of cold water in a separatory funnel.
-
Separate the organic layer, wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-chloro-3-methylphenyl acetate as an oil. The crude product is used in the next step without further purification.
-
Fries Rearrangement: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 20.0 g (0.15 mol) of anhydrous aluminum chloride.
-
Cool the flask in an ice bath and slowly add the crude 4-chloro-3-methylphenyl acetate to the aluminum chloride with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 140-150 °C in an oil bath and maintain this temperature for 3-4 hours. The reaction mixture will become a thick, dark paste.
-
Work-up: Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the aluminum chloride complex. This is a highly exothermic process and should be done in a well-ventilated fume hood.
-
Acidify the mixture with concentrated hydrochloric acid until all the aluminum salts dissolve.
-
The solid product, 2'-hydroxy-4'-methyl-5'-chloroacetophenone, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford a crystalline solid.
Part 2: Synthesis of this compound (Kostanecki-Robinson Reaction)
This protocol describes the cyclization of the acetophenone intermediate to the final chromone product.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Mass |
| 2'-hydroxy-4'-methyl-5'-chloroacetophenone | 184.61 | 1.0 | 18.46 g |
| Acetic Anhydride | 102.09 | 3.0 | 30.63 g (28.3 mL) |
| Sodium Acetate (anhydrous) | 82.03 | 2.5 | 20.51 g |
| Hydrochloric Acid (dilute) | - | - | As needed |
| Ethanol | 46.07 | - | For recrystallization |
Protocol:
-
In a 250 mL round-bottom flask, thoroughly mix 18.46 g (0.1 mol) of 2'-hydroxy-4'-methyl-5'-chloroacetophenone and 20.51 g (0.25 mol) of anhydrous sodium acetate.
-
Add 30.63 g (28.3 mL, 0.3 mol) of acetic anhydride to the flask.
-
Heat the reaction mixture to 180-190 °C in an oil bath and maintain this temperature for 8-10 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
A solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Yield: The overall yield for this two-step synthesis is typically in the range of 50-60%.
Physical Properties:
| Property | Expected Value |
| Appearance | Crystalline solid |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.61 g/mol |
| Melting Point | Approximately 171 °C[4] |
| Boiling Point | Approximately 341.8 °C at 760 mmHg[4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the protons on the pyrone ring. The methyl protons should appear as a singlet around δ 2.4 ppm. The aromatic protons will appear as singlets or doublets in the region of δ 7.0-8.0 ppm. The protons at C2 and C3 of the chromone ring will appear as doublets around δ 6.3 and 7.8 ppm, respectively.
-
¹³C NMR (CDCl₃, 75 MHz): The carbon NMR spectrum will show distinct signals for all ten carbon atoms in the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal, typically above δ 175 ppm. The methyl carbon will appear upfield, around δ 20 ppm.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the pyrone ring, typically in the range of 1630-1650 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic and methyl groups, and C-O-C stretching of the pyran ring.
Mechanism of Key Reactions
Fries Rearrangement
The Fries rearrangement proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, making the acyl group a better electrophile. This is followed by an intramolecular electrophilic attack of the acylium ion on the aromatic ring, preferentially at the ortho and para positions. A subsequent work-up liberates the hydroxyaryl ketone.
Figure 2: Simplified mechanism of the Fries Rearrangement.
Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction begins with the O-acylation of the o-hydroxyaryl ketone by acetic anhydride. The resulting ester then undergoes a base-catalyzed intramolecular Claisen condensation to form a β-diketone. This intermediate then cyclizes and dehydrates under the reaction conditions to form the chromone ring.
Figure 3: Simplified mechanism of the Kostanecki-Robinson Reaction.
Safety Considerations
-
4-Chloro-3-methylphenol: This compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. It is also very toxic to aquatic life. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: Acetic anhydride is corrosive and flammable. It causes severe skin burns and eye damage.[5] It should be handled in a well-ventilated fume hood.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It is corrosive and can cause severe skin and eye burns. Handle with care, avoiding contact with moisture.
-
Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen. Use in a fume hood is mandatory.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. The reactions, especially the work-up of the Fries rearrangement, should be performed in a well-ventilated fume hood.
Scale-Up Considerations
When scaling up this synthesis from the laboratory bench to a larger scale, several factors must be considered:
-
Heat Transfer: Both the Fries rearrangement and the Kostanecki-Robinson reaction are conducted at elevated temperatures. On a larger scale, efficient heat transfer becomes critical to maintain a uniform reaction temperature and avoid localized overheating. The use of a mechanical stirrer and a suitable heating mantle or oil bath is essential.
-
Exothermic Reactions: The decomposition of the aluminum chloride complex during the work-up of the Fries rearrangement is highly exothermic. When scaling up, the addition of ice and acid must be done slowly and with efficient cooling to control the temperature and prevent a runaway reaction.
-
Reagent Addition: For larger scale reactions, the controlled addition of reagents, particularly the 4-chloro-3-methylphenyl acetate to the aluminum chloride, is important to manage the initial exotherm.
-
Purification: Recrystallization is an effective purification method for both the intermediate and the final product. On a larger scale, the choice of solvent and the cooling rate will be important to obtain good crystal size and purity.
Conclusion
The two-step synthesis of this compound detailed in this application note provides a reliable and scalable method for obtaining this valuable chemical intermediate. By following the outlined protocols and adhering to the safety precautions, researchers can confidently produce this compound for their drug discovery and materials science applications. The provided characterization data and mechanistic insights offer a comprehensive guide for the successful execution and understanding of this synthesis.
References
- Fries, K. and Finck, G. (1908). Über die Umlagerung von Phenoläthern in Phenylketone. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.
- Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 89-114.
-
PureSynth. (n.d.). This compound 98.0%(GC). Retrieved from [Link]
-
ChemBK. (2024). 6-chloro-3-formyl-7-methylchromone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
PureSynth Research Chemicals. (n.d.). This compound 98.0%(GC). Retrieved from [Link]
-
LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Sodium acetate anhydrous. Retrieved from [Link]
-
INEOS Group. (2020). Safety Data Sheet: Acetic anhydride. Retrieved from [Link]
Sources
6-Chloro-7-methylchromone as a key intermediate in pharmaceutical synthesis
[1][2][3]
Executive Summary
6-Chloro-7-methylchromone (and its critical derivative, 6-chloro-3-formyl-7-methylchromone ) represents a privileged scaffold in medicinal chemistry.[1] The unique substitution pattern—combining a lipophilic methyl group at C7 with an electron-withdrawing chlorine at C6—modulates the electronic properties of the pyran ring, enhancing binding affinity in targets ranging from multidrug resistance (MDR) proteins to bacterial DNA gyrase .
This guide provides a validated technical roadmap for researchers. It moves beyond basic synthesis to detail the Vilsmeier-Haack cyclization (the industry-standard "Gateway" reaction) and downstream functionalization protocols for generating bioactive libraries (Schiff bases, pyrazoles, and chalcones).
Chemical Profile & Structural Logic[2][4]
| Property | Specification |
| IUPAC Name | 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran |
| Key Derivative | 6-Chloro-3-formyl-7-methylchromone (CAS: 64481-12-5) |
| Molecular Weight | 194.61 g/mol (Core) / 222.62 g/mol (3-Formyl) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Pharmacophore | Benzopyran-4-one (Chromone) |
| Key Reactivity | C3: Electrophilic attack / Condensation (Aldehyde handle)C2: Nucleophilic attack (Ring opening/recyclization)C6-Cl: Cross-coupling potential (Suzuki/Buchwald) |
Mechanistic Insight: Why this Substitution Pattern?
-
C6-Chlorine: Increases metabolic stability (blocking oxidation at the para-position relative to the ether oxygen) and provides a handle for halogen-bonding interactions in protein active sites.
-
C7-Methyl: Enhances lipophilicity (
), improving membrane permeability—a critical factor for intracellular targets like MDR1 (P-glycoprotein).
Protocol A: The "Gateway" Synthesis (Core Scaffold Construction)
Objective: Synthesize the activated intermediate 6-chloro-3-formyl-7-methylchromone from substituted acetophenone precursors.
Rationale: While the bare chromone can be made via Claisen condensation, the Vilsmeier-Haack reaction is preferred in pharmaceutical contexts because it simultaneously constructs the pyran ring and installs a reactive C3-formyl group , creating a versatile handle for divergent synthesis.
Reagents & Equipment[7][8]
-
Precursor: 2-Hydroxy-5-chloro-4-methylacetophenone (10 mmol)
-
Reagent A: Dimethylformamide (DMF) (Dry, 60 mmol)
-
Reagent B: Phosphorus Oxychloride (POCl
) (30 mmol) -
Solvent: Dichloromethane (DCM) or neat DMF
-
Equipment: 3-neck round bottom flask, dropping funnel, CaCl
drying tube, ice bath.
Step-by-Step Methodology
-
Vilsmeier Reagent Formation:
-
Cool dry DMF (15 mL) to 0–5°C in an ice bath.
-
Add POCl
(2.8 mL, 30 mmol) dropwise with vigorous stirring. Caution: Exothermic. -
Stir for 30 minutes until the "Vilsmeier salt" (chloroiminium ion) forms (solution may turn pale yellow/viscous).
-
-
Substrate Addition:
-
Dissolve 2-Hydroxy-5-chloro-4-methylacetophenone (1.99 g, 10 mmol) in minimal DMF (5 mL).
-
Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <10°C.
-
-
Cyclization:
-
Remove the ice bath and allow the mixture to reach room temperature.
-
Stir for 2 hours, then heat to 60°C for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Mechanism:[2][3] The reaction proceeds via formylation of the acetyl methyl group, followed by intramolecular cyclization involving the phenol oxygen.
-
-
Work-up:
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Allow the hydrolysis of the intermediate enamines to proceed (stir for 1–2 hours). The product will precipitate as a yellow solid.
-
-
Purification:
-
Filter the solid and wash copiously with cold water to remove acidic residues.
-
Recrystallize from Ethanol/DMF (9:1) or Glacial Acetic Acid.
-
Expected Yield: 70–85%.
-
Protocol B: Pharmaceutical Derivatization (Library Generation)
Objective: Utilize the C3-formyl handle to generate bioactive heterocycles.
Workflow 1: Synthesis of Schiff Bases (Antimicrobial/Antioxidant)
Target: 6-Chloro-7-methyl-3-[(substituted-phenylimino)methyl]chromone
-
Reflux: Dissolve 6-chloro-3-formyl-7-methylchromone (1 mmol) and a substituted aniline (1 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 4–6 hours.
-
Isolation: Cool to room temperature. The Schiff base typically crystallizes out. Filter and wash with cold ethanol.
-
Validation: Check for the disappearance of the aldehyde peak (CHO) in IR (~1690 cm
) and appearance of Imine (C=N) (~1620 cm ).
Workflow 2: Synthesis of Pyrazoles (Anti-inflammatory)
Target: Pyrazole-linked chromone derivatives via Knoevenagel/Heterocyclization.
-
Step 1: React the 3-formyl chromone with hydrazine hydrate or phenylhydrazine in ethanol.
-
Condition: Reflux for 6 hours.
-
Mechanism: Nucleophilic attack at the aldehyde and the C2 position of the chromone ring can occur. Note: Under controlled conditions, the chromone ring remains intact, forming the hydrazone, which can cyclize.
Visualizing the Synthetic Pathway
Caption: Figure 1. Synthetic workflow from commodity phenols to the high-value 6-chloro-3-formyl-7-methylchromone scaffold and its downstream pharmaceutical derivatives.
Analytical Validation (QC Parameters)
To ensure the integrity of the intermediate before proceeding to library synthesis, verify the following spectral markers:
| Technique | Marker | Expected Value / Observation |
| 1H NMR (DMSO-d6) | -CHO (Aldehyde) | Singlet at δ 10.0 – 10.3 ppm (Distinctive deshielded proton) |
| C2-H (Chromone) | Singlet at δ 8.8 – 9.0 ppm (Characteristic of 3-formylchromones) | |
| C5-H (Aromatic) | Singlet at δ 8.1 ppm (Para to Cl, deshielded by C=O) | |
| C8-H (Aromatic) | Singlet at δ 7.6 ppm | |
| -CH3 (Methyl) | Singlet at δ 2.4 – 2.5 ppm | |
| IR Spectroscopy | C=O (Aldehyde) | Sharp band at 1690–1700 cm⁻¹ |
| C=O (Pyrone) | Strong band at 1640–1650 cm⁻¹ | |
| C-Cl | Medium band at 700–750 cm⁻¹ |
Safety & Handling
-
POCl
: Highly corrosive and reacts violently with water. All Vilsmeier-Haack reactions must be performed under anhydrous conditions in a fume hood. Quench with ice slowly. -
Chromone Derivatives: Many are bioactive.[1][2][3][4] Treat the final product as a potential sensitizer and biologically active agent. Use standard PPE (Nitrile gloves, goggles).
References
-
Vilsmeier-Haack Synthesis of Chromones
-
Antibacterial Activity of this compound Derivatives
-
MDR Reversal Applications
-
Chemical Properties & Safety Data
-
Sigma-Aldrich Product Sheet: 6-Chloro-3-formyl-7-methylchromone.
-
-
Review of Chromone Biological Activity
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloro-3-formyl-7-methylchromone 98 64481-12-5 [sigmaaldrich.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for testing the bioactivity of 6-Chloro-7-methylchromone
Abstract & Introduction
6-Chloro-7-methylchromone (CMC) is a privileged scaffold in medicinal chemistry, serving both as a versatile intermediate and a bioactive entity in its own right.[1][2][3][4] Belonging to the benzopyran-4-one class, its halogenated and methylated core confers unique lipophilicity and steric properties that enhance membrane permeability and target binding affinity.[1]
This guide details the experimental workflows for evaluating the bioactivity of CMC. Unlike generic protocols, this document focuses on the specific physicochemical constraints of halogenated chromones. We will cover preparation, cytotoxicity profiling (cancer vs. normal models), and mechanistic interrogation of anti-inflammatory pathways.
Key Applications:
-
Anticancer Screening: Evaluation of antiproliferative potency against solid tumor lines.[1]
-
Inflammation Modulation: Assessment of Nitric Oxide (NO) suppression in macrophage models.[1]
-
Multidrug Resistance (MDR): Potential utility as an efflux pump inhibitor scaffold.[1]
Compound Preparation & Handling
Critical Causality: CMC is hydrophobic.[1] Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in enzymatic assays or "aggregative" false positives in cell-based assays.[1]
Solubility Data
| Solvent | Solubility (max) | Stability (RT) | Application |
| DMSO | ~50 mM | > 6 months | Primary Stock |
| Ethanol | ~10 mM | > 1 month | Secondary Stock |
| Water/PBS | < 0.1 mM | Unstable | Do Not Use for Stock |
Stock Solution Protocol[1]
-
Weighing: Weigh 10 mg of this compound (MW: 194.61 g/mol ) into a sterile glass vial.
-
Note: Avoid plastic microfuge tubes for long-term storage of concentrated halogenated aromatics to prevent leaching.[1]
-
-
Dissolution: Add 1.027 mL of anhydrous DMSO (Sigma-Aldrich, Hybridoma grade) to achieve a 50 mM master stock.
-
Vortexing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40 kHz if visual particulates remain.
-
Storage: Aliquot into amber glass vials (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C.
Primary Screen: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 value of CMC against target cancer cell lines (e.g., HeLa, MCF-7) and assess selectivity against normal fibroblasts (e.g., HFF-1).
Mechanistic Insight: Chromones often induce apoptosis via mitochondrial depolarization.[1] The MTT assay measures mitochondrial reductase activity, making it a direct proxy for metabolic health in this context.
Experimental Design
-
Controls:
-
Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM (Log-linear spacing).
Step-by-Step Protocol
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Volume: 100 µL/well.
-
Critical: Allow 24h for attachment. Edge wells should be filled with PBS to prevent evaporation effects (edge effect).[1]
-
-
Treatment Preparation:
-
Dilute the 50 mM DMSO stock into pre-warmed culture media.
-
Example for 100 µM: 2 µL stock + 998 µL media (0.2% DMSO final).
-
Validation: Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.[1]
-
-
Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition:
-
Solubilization:
-
Readout: Measure Absorbance at 570 nm (reference 630 nm).
Secondary Screen: Anti-Inflammatory Activity (NO Inhibition)
Context: this compound derivatives are potent inhibitors of NF-κB activation.[1] This assay uses LPS-stimulated RAW 264.7 macrophages to test the compound's ability to suppress Nitric Oxide (NO) production.[1]
Protocol (Griess Assay)
-
Induction: Seed RAW 264.7 cells (5 x 10^4/well). Incubate 24h.
-
Co-treatment: Treat cells with CMC (1–50 µM) 1 hour prior to adding LPS (1 µg/mL).[1]
-
Reasoning: Pre-treatment allows the chromone to permeate and inhibit upstream kinase signaling (e.g., IKK) before the inflammatory cascade initiates.
-
-
Incubation: Incubate for 24 hours.
-
Quantification:
-
Transfer 50 µL of culture supernatant to a new plate.
-
Add 50 µL Griess Reagent A (Sulfanilamide) + 50 µL Reagent B (NED).[1]
-
Incubate 10 min at RT (Dark).
-
Measure Absorbance at 540 nm .
-
-
Calculation: Compare against a Sodium Nitrite standard curve.
Visualizations & Mechanism
Experimental Workflow (DOT Diagram)
Figure 1: Integrated workflow for the biological evaluation of this compound, moving from stock validation to multi-parametric screening.
Proposed Mechanism of Action (Apoptosis/Inflammation)[1]
Figure 2: Putative signaling nodes modulated by halogenated chromones.[1] The compound acts dually by inhibiting NF-κB signaling (anti-inflammatory) and disrupting mitochondrial potential (pro-apoptotic).[1]
References
-
Chem-Impex International. "this compound Product Data." Chem-Impex Catalog. Link
-
Sigma-Aldrich. "6-Chloro-3-formyl-7-methylchromone: Properties and Applications."[1] Sigma-Aldrich Product Sheet. Link
-
BenchChem. "Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds." BenchChem Protocols. Link
-
Gomes, A., et al. "Biological and Medicinal Properties of Natural Chromones and Chromanones." ACS Omega, 2024. Link[1]
-
Baráth, Z., et al. "Multidrug resistance reversal by 3-formylchromones in human colon cancer and human mdr1 gene-transfected mouse lymphoma cells."[1] In Vivo, 2006. Link
Sources
Pharmacological Profiling of 6-Chloro-7-methylchromone: Application Note for Cell-Based Screening
Introduction & Scope
6-Chloro-7-methylchromone (6-CMC) represents a critical "privileged structure" in medicinal chemistry. As a halogenated derivative of the benzopyran-4-one core, it serves as both a bioactive entity and a versatile intermediate for synthesizing complex pharmacological agents, including kinase inhibitors, Schiff bases, and multidrug resistance (MDR) modulators.
While the chromone scaffold is historically recognized for antioxidant and anti-allergic properties (e.g., cromolyn sodium), the introduction of the chlorine at C-6 and methyl at C-7 significantly alters its lipophilicity and electronic distribution. This modification often enhances membrane permeability but introduces solubility challenges in aqueous media.
Purpose of this Application Note: This guide provides a rigorous, self-validating workflow to establish the baseline pharmacological profile of 6-CMC. It distinguishes between non-specific cytotoxicity (a common artifact in halogenated fragment screening) and specific anti-inflammatory efficacy.
Experimental Workflow
The following cascade ensures that efficacy data is not confounded by compound precipitation or cell death.
Caption: Sequential screening workflow. Efficacy assays are only valid at concentrations below the IC10 determined in the Cytotoxicity step.
Compound Management & Solubilization
Challenge: 6-CMC is lipophilic. Inadequate solubilization leads to "micro-precipitation" in cell culture media, causing false positives in absorbance-based assays (scattering light) and false negatives in efficacy (low bioavailability).
Protocol A: Stock Preparation
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered. Avoid Ethanol, as chromones may crystallize upon dilution into media.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: MW of this compound ≈ 208.64 g/mol . Dissolve 20.8 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (chromones can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol B: Working Solutions (The "Step-Down" Method)
Do not dilute the 100 mM stock directly into the cell culture plate.
-
Create an intermediate dilution plate in PBS or media without serum first to check for turbidity.
-
Critical Step: Ensure final DMSO concentration on cells is ≤ 0.5% (v/v) . Higher levels induce background toxicity in sensitive lines like RAW 264.7.
Cytotoxicity Profiling (MTT Assay)[1][2]
Before assessing bioactivity, we must define the "Safe Window." We use the MTT assay, but with a specific modification to account for the potential intrinsic absorbance of the chromone scaffold.
Cell Line: RAW 264.7 (Murine Macrophages) or HEK293 (General toxicity). Readout: Metabolic activity (NAD(P)H-dependent oxidoreductase).[1]
Step-by-Step Protocol
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment:
-
Aspirate old media.
-
Add 100 µL of fresh media containing 6-CMC serially diluted (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
Control 1 (Vehicle): 0.5% DMSO in media.
-
Control 2 (Positive Kill): 10% DMSO or Triton X-100.
-
Control 3 (Compound Blank): Media + 6-CMC (highest concentration) without cells. (Crucial for chromones) .
-
-
Incubation: 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove supernatant (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.
-
Measurement: Read absorbance at 570 nm (signal) and 630 nm (background reference).
Data Analysis
Calculate % Viability:
Anti-Inflammatory Efficacy (Nitric Oxide Inhibition)
Halogenated chromones often exert anti-inflammatory effects by inhibiting the NF-κB pathway, reducing iNOS expression. This assay measures Nitric Oxide (NO) accumulation as nitrite (
Target: Inhibition of LPS-induced NO production. Valid Concentration Range: Must use concentrations where Cell Viability > 90% (from Section 3).
Step-by-Step Protocol
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Allow adherence (overnight). -
Pre-treatment: Replace media with phenol-red free DMEM (phenol red interferes with Griess readout). Add 6-CMC (e.g., 5, 10, 20 µM) and incubate for 1 hour .
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .
-
Incubation: 18–24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.
-
Add 50 µL Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 5 min in dark.
-
Add 50 µL NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min in dark.
-
-
Measurement: Read absorbance at 540 nm .
Mechanistic Visualization: The NF-κB Pathway
6-CMC is hypothesized to act upstream of iNOS, likely interfering with the IKK complex or acting as a ROS scavenger that dampens signaling.
Caption: Potential interaction points of 6-CMC. Halogenated chromones often inhibit ROS-dependent activation of the IKK complex.
Data Presentation & Interpretation
When reporting results for 6-CMC, summarize data in the following format to ensure comparability across studies.
Table 1: Pharmacological Profile Summary (Example Data Structure)
| Assay | Parameter | Value (Example) | Interpretation |
| Solubility | Max Turbidity-Free Conc. | 150 µM (in DMEM) | Suitable for cell assays. |
| Cytotoxicity | CC50 (RAW 264.7) | 85.4 ± 3.2 µM | Moderate toxicity at high doses. |
| Efficacy | IC50 (NO Inhibition) | 12.1 ± 1.5 µM | Therapeutic Index (TI) ≈ 7. |
| Selectivity | Selectivity Ratio | > 5 | Good separation between efficacy and toxicity. |
Critical Analysis (Senior Scientist Insights)
-
The "False Positive" Trap: If your IC50 for NO inhibition is very close to your CC50 (e.g., IC50 = 40 µM, CC50 = 50 µM), the "anti-inflammatory" effect is likely just cytotoxicity (fewer cells = less NO). A valid hit should have a Therapeutic Index (CC50/IC50) > 5.
-
Structure-Activity Relationship (SAR): The C-6 Chlorine is electron-withdrawing. Compare your results to the non-halogenated parent (7-methylchromone). Typically, the Cl-derivative shows higher potency but also higher toxicity.
-
ROS Scavenging: Chromones are antioxidants.[3] If 6-CMC inhibits NO, run a cell-free DPPH assay to see if it is simply scavenging the NO radical directly rather than inhibiting the enzyme iNOS.
References
-
Gomes, A., et al. (2019). "Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms."[2] International Immunopharmacology.
-
NIH Assay Guidance Manual. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." National Center for Advancing Translational Sciences.
-
Liu, H., et al. (2012). "A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway."[1][4] PLOS ONE.
-
Vichai, V., & Kirtikara, K. (2006).[5] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
-
Valdameri, G., et al. (2012).[6] "Structure-Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-7-methylchromone in the Synthesis of Novel Bioactive Molecules: Advanced Protocols and Mechanistic Insights
Introduction: The Versatility of the Chromone Scaffold
Chromones (4H-chromen-4-ones) represent a privileged heterocyclic scaffold ubiquitously found in nature and are the core structural motif of numerous compounds with significant pharmacological activities.[1] Their inherent biological relevance and synthetic tractability have established them as a cornerstone in medicinal chemistry and drug discovery.[2][3] Among the diverse array of chromone derivatives, 6-Chloro-7-methylchromone stands out as a versatile and strategically important building block for the synthesis of novel bioactive molecules. Its specific substitution pattern—a chloro group at the 6-position and a methyl group at the 7-position—offers a unique combination of electronic properties and reactive sites that can be exploited to generate a diverse library of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of various bioactive molecules. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the rationale behind the chosen synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis and reaction optimization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₂ | [4] |
| Molecular Weight | 194.62 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 148-152 °C | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | |
| CAS Number | 67029-84-9 |
Synthetic Applications and Protocols
The reactivity of the this compound scaffold can be harnessed through several key transformations. The electron-withdrawing nature of the chloro group and the carbonyl function influences the reactivity of the aromatic ring, while the pyrone ring is susceptible to nucleophilic attack.
Synthesis of Pyrazole Derivatives: A Gateway to Potent Bioactive Compounds
The reaction of chromones with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. This transformation involves the nucleophilic attack of hydrazine on the C2 position of the pyrone ring, leading to ring opening and subsequent intramolecular cyclization. The resulting 3-(2-hydroxyaryl)pyrazoles are valuable precursors for a wide range of biologically active compounds.[3][5]
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the electrophilic C2 position of the chromone ring. This is followed by the opening of the pyrone ring to form an intermediate enaminone, which then undergoes intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ketone carbonyl group, ultimately yielding the stable pyrazole ring after dehydration.
Diagram of the pyrazole synthesis workflow:
Caption: Workflow for the synthesis of pyrazole derivatives.
Materials:
-
This compound (1.0 g, 5.14 mmol)
-
Hydrazine hydrate (80%) (0.64 mL, 10.28 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beaker (250 mL)
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 5.14 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add hydrazine hydrate (0.64 mL, 10.28 mmol) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (disappearance of the starting material spot on TLC), allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with gentle stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the product in a desiccator or a vacuum oven at 50-60 °C.
-
For further purification, the crude product can be recrystallized from ethanol to yield pure 3-(5-chloro-4-methyl-2-hydroxyphenyl)-1H-pyrazole as a crystalline solid.
Expected Yield: 85-90%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Vilsmeier-Haack Reaction: Formylation for Further Functionalization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] This reaction introduces a formyl (-CHO) group, which can then serve as a versatile handle for a wide range of subsequent chemical transformations, including the synthesis of Schiff bases, oximes, and other heterocyclic systems.[8] In the context of this compound, the Vilsmeier-Haack reaction typically occurs at the C3 position of the chromone ring.
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich C3 position of the chromone ring. The resulting intermediate is then hydrolyzed during workup to yield the 3-formylchromone derivative.
Diagram of the Vilsmeier-Haack reaction workflow:
Caption: Workflow for the Vilsilsmeier-Haack Reaction.
Materials:
-
This compound (1.0 g, 5.14 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Phosphorus oxychloride (POCl₃) (0.95 mL, 10.28 mmol)
-
Three-necked round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Beaker (500 mL)
-
Sodium bicarbonate (NaHCO₃)
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place dimethylformamide (10 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (0.95 mL, 10.28 mmol) dropwise from the dropping funnel to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 g, 5.14 mmol) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
A solid product will precipitate out. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude 6-Chloro-3-formyl-7-methylchromone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Yield: 70-80%
Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The presence of the formyl group can be confirmed by the characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) and the C=O stretching frequency in the IR spectrum.
Synthesis of Dihydropyranochromene Derivatives: Building Complexity for Enhanced Activity
Multicomponent reactions are highly efficient for building molecular complexity in a single step. The synthesis of dihydropyranochromene derivatives from a chromone precursor, an active methylene compound, and an aldehyde is a prime example. These fused heterocyclic systems have shown promising biological activities, including anticancer properties.[9]
This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base. The resulting α,β-unsaturated compound then undergoes a Michael addition with the hydroxyl group of a transiently formed 3-hydroxychromone (which can be in equilibrium with the starting chromone under certain conditions) or a related intermediate, followed by intramolecular cyclization to yield the dihydropyranochromene product. The use of a mild and environmentally friendly catalyst like talc can promote this reaction efficiently.[9]
Materials:
-
This compound (1.0 g, 5.14 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 5.14 mmol)
-
Malononitrile (0.34 g, 5.14 mmol)
-
Talc (0.2 g)
-
Ethanol (25 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 g, 5.14 mmol), the aromatic aldehyde (5.14 mmol), malononitrile (0.34 g, 5.14 mmol), and talc (0.2 g) in ethanol (25 mL).
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Maintain the reflux for 8-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain the crude dihydropyranochromene derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Expected Yield: High yields, potentially up to 95%, have been reported for similar reactions.[9]
Characterization: The structure of the final product should be confirmed by comprehensive spectroscopic analysis (NMR, IR, MS).
Biological Activities of Synthesized Derivatives
The derivatives synthesized from this compound have been reported to exhibit a range of biological activities, making this starting material highly valuable for drug discovery programs.
| Derivative Class | Reported Biological Activity | Potential Therapeutic Area | References |
| Pyrazole Derivatives | Anti-inflammatory, Anticancer, Antimicrobial | Inflammation, Oncology, Infectious Diseases | [2] |
| Formylchromones | Modifiers of multidrug resistance in cancer cells | Oncology | |
| Dihydropyranochromenes | Cytotoxic against cancer cell lines (e.g., MCF-7) | Oncology | [9] |
Conclusion and Future Perspectives
This compound has proven to be a highly versatile and valuable scaffold in the synthesis of a diverse range of bioactive molecules. The protocols detailed in this guide for the synthesis of pyrazole, formyl, and dihydropyranochromene derivatives provide a solid foundation for researchers and drug development professionals to explore the chemical space around this privileged structure. The straightforward and often high-yielding nature of these transformations, coupled with the significant biological potential of the resulting products, underscores the continued importance of this compound in medicinal chemistry. Future research in this area could focus on the development of novel multicomponent reactions, the exploration of asymmetric synthesis to access chiral derivatives, and the comprehensive biological evaluation of new compound libraries to identify promising new therapeutic leads.
References
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate. Available from: [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. Available from: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
This compound (C10H7ClO2) - PubChem. Available from: [Link]
-
Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... - ResearchGate. Available from: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]
-
(PDF) Synthesis of Chromone-Related Pyrazole Compounds - ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - MDPI. Available from: [Link]
-
Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Available from: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. Available from: [Link]
-
Synthesis of Heterocyclic-Substituted Chromones and Related Compounds as Potential Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. Available from: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate. Available from: [Link]
-
Synthesis of chromone-related pyrazole compounds - Biblioteca Digital do IPB. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of chromone-related pyrazole compounds [bibliotecadigital.ipb.pt]
- 4. PubChemLite - this compound (C10H7ClO2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a 6-Chloro-7-methylchromone Derivative Library
Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery
The chromone (4H-chromen-4-one) nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic molecules of significant medicinal importance.[1][2] Its rigid bicyclic structure serves as an excellent framework for the development of pharmacologically active agents, earning it the designation of a "privileged structure" in drug discovery.[1][3] Derivatives of the chromone core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6]
The 6-chloro-7-methylchromone scaffold, in particular, is a valuable starting point for the creation of compound libraries for high-throughput screening. The presence of a chloro substituent at the 6-position provides a reactive handle for cross-coupling reactions, while the methyl group at the 7-position can influence solubility and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for synthesizing a diverse library of this compound derivatives. We will detail the synthesis of the core scaffold and present several robust protocols for its diversification at key positions.
Overall Synthetic Strategy
The construction of a this compound library can be approached in a systematic manner, beginning with the synthesis of the core structure, followed by a series of diversification reactions. This strategy allows for the generation of a multitude of analogs from a common intermediate, a key principle in combinatorial chemistry.
Figure 1: Overall workflow for the synthesis and diversification of the this compound scaffold.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound core is a multi-step process that begins with the readily available starting material, 4-chloro-3-methylphenol. The key steps involve the formation of a 2'-hydroxyacetophenone intermediate, followed by cyclization to yield the chromone ring system.
Step 1: Acetylation of 4-Chloro-3-methylphenol
The initial step is the protection of the phenolic hydroxyl group via acetylation. This is a standard procedure that activates the aromatic ring for the subsequent Fries rearrangement.
Protocol 1: Acetylation of 4-Chloro-3-methylphenol
-
To a stirred solution of 4-chloro-3-methylphenol (1.0 eq.) in pyridine (5.0 eq.) at 0 °C, slowly add acetic anhydride (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-chloro-3-methylphenyl acetate.
Step 2: Fries Rearrangement to 2'-Hydroxy-5'-chloro-4'-methylacetophenone
The Fries rearrangement is an effective method for the ortho- and para-acylation of phenols.[7][8][9] In this step, the acetyl group from the phenyl acetate migrates to the ortho-position of the hydroxyl group, yielding the key 2'-hydroxyacetophenone intermediate. The ratio of ortho to para products can often be controlled by temperature.[8]
Protocol 2: Fries Rearrangement of 4-Chloro-3-methylphenyl Acetate
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 3.0 eq.), add 4-chloro-3-methylphenyl acetate (1.0 eq.) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to 140-160 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2'-hydroxy-5'-chloro-4'-methylacetophenone.
Step 3: Cyclization to this compound
The final step in the core synthesis is the cyclization of the 2'-hydroxyacetophenone intermediate to form the chromone ring. A common and efficient method for this transformation involves reaction with dimethylformamide dimethyl acetal (DMF-DMA).
Protocol 3: Cyclization to this compound
-
A mixture of 2'-hydroxy-5'-chloro-4'-methylacetophenone (1.0 eq.) and dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq.) is heated at 120-130 °C for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess DMF-DMA is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Part 2: Library Diversification Strategies
With the this compound core in hand, a diverse library of derivatives can be generated by targeting specific positions on the scaffold for chemical modification.
A. Diversification at the C3-Position via Vilsmeier-Haack Formylation and Knoevenagel Condensation
The C3-position of the chromone ring is readily functionalized. The Vilsmeier-Haack reaction introduces a formyl group, creating a versatile electrophilic center for further elaboration.[10] This 3-formylchromone intermediate can then undergo Knoevenagel condensation with a variety of active methylene compounds to introduce diverse substituents.
Figure 2: Diversification at the C3-position of the chromone core.
Protocol 4: Vilsmeier-Haack Formylation of this compound
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, 5.0 eq.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 2.0 eq.).
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated NaHCO₃ solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 6-chloro-3-formyl-7-methylchromone.
Protocol 5: Knoevenagel Condensation of 6-Chloro-3-formyl-7-methylchromone
-
To a solution of 6-chloro-3-formyl-7-methylchromone (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq.) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Table 1: Representative C3-Substituted this compound Derivatives
| Active Methylene Compound | Resulting C3-Substituent |
| Malononitrile | =C(CN)₂ |
| Ethyl cyanoacetate | =C(CN)COOEt |
| Barbituric acid | =C(CONHCO)₂ |
B. Diversification at the C6-Position via Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, and amino functionalities.
Figure 3: Diversification at the C6-position via cross-coupling reactions.
Protocol 6: Suzuki-Miyaura Coupling of this compound
-
To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[6][11][12]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 7: Buchwald-Hartwig Amination of this compound
-
To a degassed mixture of this compound (1.0 eq.), an amine (1.2 eq.), and a strong base (e.g., NaOt-Bu, 1.5 eq.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).[13]
-
Heat the reaction mixture under an inert atmosphere at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Catalyst and Ligand Combinations for Cross-Coupling Reactions
| Reaction | Palladium Source | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
C. Diversification at the C2-Position via Claisen-Schmidt Condensation
The C2-position can be diversified by first synthesizing a chalcone intermediate via a Claisen-Schmidt condensation between 2'-hydroxy-5'-chloro-4'-methylacetophenone and various aldehydes. The resulting chalcone can then undergo oxidative cyclization to yield a 2-substituted chromone.
Protocol 8: Claisen-Schmidt Condensation
-
To a solution of 2'-hydroxy-5'-chloro-4'-methylacetophenone (1.0 eq.) and a desired aldehyde (1.1 eq.) in ethanol, add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl to precipitate the chalcone.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 9: Oxidative Cyclization of Chalcones
-
A solution of the chalcone (1.0 eq.) in dimethyl sulfoxide (DMSO) is treated with a catalytic amount of iodine.
-
The reaction mixture is heated at 100-120 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Conclusion
The synthetic strategies and detailed protocols outlined in this application note provide a robust framework for the creation of a diverse library of this compound derivatives. By leveraging the versatility of the chromone scaffold and employing a range of modern synthetic methodologies, researchers can efficiently generate a multitude of novel compounds for biological screening. The ability to systematically modify the C2, C3, and C6 positions of the chromone core allows for a thorough exploration of the structure-activity relationships within this important class of heterocyclic compounds, ultimately accelerating the discovery of new therapeutic agents.
References
-
Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Print. Available at: [Link]
-
synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Heterocyclic Communications. Available at: [Link]
-
Reaction Mechanism of Fries Rearrangement. Physics Wallah. Available at: [Link]
- Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. Google Patents.
-
2,6-dihydroxyacetophenone. Organic Syntheses. Available at: [Link]
-
This compound-2-Carboxylic Acid. IndiaMART. Available at: [Link]
-
Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. Available at: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Repository - UNAIR. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Google Patents.
-
Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]
-
Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE. European Patent Office. Available at: [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. Available at: [Link]
-
Claisen Schmidt Condensation. Scribd. Available at: [Link]
-
Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Diversified strategy for the synthesis of DNA-encoded oxindole libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. praxilabs.com [praxilabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Framework for In Vitro Evaluation of 6-Chloro-7-methylchromone
Abstract & Introduction
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of chromone have been extensively investigated for their potential as anti-inflammatory, antioxidant, antimicrobial, and anticancer agents.[2][4][5][6] This document focuses on 6-Chloro-7-methylchromone , a specific derivative whose halogenated and methylated structure presents a unique profile for biological investigation.
As a Senior Application Scientist, my objective is to provide a robust, logic-driven framework for the initial in vitro characterization of this compound. This guide is designed for researchers in drug discovery and chemical biology, offering not just protocols, but the causality behind experimental choices. We will proceed from foundational characterization to specific, hypothesis-driven mechanistic studies, ensuring each stage builds upon the last to create a comprehensive biological profile.
Compound Profile & Handling
Before any biological assay, a thorough understanding of the compound's physicochemical properties is paramount for ensuring experimental reproducibility and accurate data interpretation.
2.1 Physicochemical Properties
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₁₀H₇ClO₂ | Calculated |
| Molecular Weight | 194.61 g/mol | Calculated |
| Appearance | As per supplier specification (e.g., White to off-white solid) | Supplier CoA |
| Solubility | Soluble in DMSO, Ethanol, DMF.[7] Sparingly soluble in aqueous media. | Experimental Verification |
| Storage | Store at 2-8°C, desiccated, protected from light.[7] | Supplier Recommendation |
2.2 Protocol: Preparation of Master Stock Solution
-
Objective: To prepare a high-concentration, stable master stock for serial dilutions.
-
Material: this compound powder, sterile DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh out 10 mg of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM master stock solution. Calculation: (10 mg / 194.61 mg/mmol) / 10 mmol/L = 0.00514 L or 5.14 mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Critical Control (Trustworthiness): The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or alter cellular processes. A "vehicle control" (media with the same final DMSO concentration as the highest compound dose) must be included in all experiments.
Experimental Framework: A Tiered Approach
A logical progression of experiments is crucial. We begin with a broad assessment of cytotoxicity to establish a working concentration range, followed by targeted assays to probe specific biological activities suggested by the chromone scaffold's known pharmacology.
Caption: Tiered experimental workflow for characterizing this compound.
Tier 1 Protocol: Cytotoxicity Assessment
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8][9] This initial screen is essential to determine the concentration-dependent effect of the compound on cell survival and to calculate the IC₅₀ (half-maximal inhibitory concentration) value.[10] This value guides the selection of non-toxic to moderately toxic concentrations for subsequent mechanistic assays.
4.1 Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Select relevant cell lines. For a broad screen, use a panel including a cancer line (e.g., MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous line (e.g., HEK293 - human embryonic kidney) to assess selectivity.[8][11]
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your 10 mM DMSO stock in serum-free medium. A typical concentration range to screen is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Crucially, include control wells:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest percentage of DMSO used in the treatment wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition & Signal Development:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Gently shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
4.2 Expected Data Presentation
| Cell Line | Treatment Duration | IC₅₀ (µM) [95% CI] |
| MCF-7 | 48h | [Calculated Value] |
| A549 | 48h | [Calculated Value] |
| HEK293 | 48h | [Calculated Value] |
Tier 2/3 Protocols: Anti-Cancer Mechanistic Studies
If Tier 1 results indicate significant cytotoxicity in cancer cells, particularly with a favorable therapeutic window compared to non-cancerous cells, the following investigations are warranted. Chromone derivatives have been shown to induce apoptosis and affect the cell cycle.[6][12]
5.1 Protocol: Cell Invasion Assay (Transwell System)
Rationale: Cancer cell invasion through the extracellular matrix (ECM) is a hallmark of metastasis.[13] The transwell invasion assay, or Boyden chamber assay, provides a well-established in vitro model to quantify this process.[14][15] Cells are seeded on a layer of reconstituted basement membrane (e.g., Matrigel®), and their ability to degrade this matrix and migrate toward a chemoattractant is measured.[16]
-
Insert Preparation:
-
Thaw Matrigel® on ice overnight. Dilute to 200-300 µg/mL with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel® to the upper chamber of 8 µm pore size transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Treatment:
-
Culture cells (e.g., MDA-MB-231, a highly invasive breast cancer line) in the presence of this compound at sub-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2) for 24 hours.
-
-
Assay Execution:
-
Rehydrate the Matrigel® layer with serum-free medium for 2 hours at 37°C.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at 1 x 10⁶ cells/mL.
-
Remove the rehydration medium and add 100 µL of the cell suspension to the upper chamber.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 22-24 hours at 37°C, 5% CO₂.
-
-
Staining and Quantification:
-
Carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the inserts in 70% ethanol for 10-15 minutes.[15]
-
Stain the invading cells on the underside of the membrane with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image multiple fields of view for each membrane using a light microscope and count the number of invading cells.
-
5.2 Protocol: Signaling Pathway Analysis (Western Blot)
Rationale: Western blotting is a cornerstone technique for identifying and semi-quantifying specific proteins, allowing researchers to probe the molecular mechanisms of drug action.[17][18] Given the potential for chromones to induce apoptosis, investigating key proteins in this pathway, such as Cleaved Caspase-3 (an executioner caspase) and PARP (a substrate of caspases), is a logical step.
Caption: Hypothetical apoptotic pathway investigated by Western Blot.
-
Protein Extraction:
-
Treat cells (e.g., MCF-7) with this compound at its IC₅₀ concentration for 24-48 hours.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting signal using a chemiluminescence imager. Densitometry analysis can be used to semi-quantify protein levels relative to the loading control.
-
Tier 2/3 Protocols: Anti-Inflammatory Mechanistic Studies
If the compound is non-cytotoxic at reasonable concentrations (e.g., up to 20-50 µM), its potential to modulate inflammatory responses can be explored.
6.1 Protocol: Nitric Oxide (NO) Production Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes.[19] This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7) and measures the ability of the test compound to inhibit NO production.[20]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Include controls: untreated cells, cells with LPS only, and cells with a known iNOS inhibitor (e.g., L-NAME).
-
-
NO Measurement (Griess Assay):
-
The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Mix 50 µL of culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
6.2 Protocol: Gene Expression Analysis (RT-qPCR)
Rationale: Real-time quantitative PCR (RT-qPCR) is a highly sensitive method to measure changes in gene expression.[21][22] It can be used to validate if the effects observed at the protein or functional level (e.g., reduced NO production) are due to changes in the transcription of relevant genes (e.g., Nos2 (iNOS), Tnf (TNF-α), Il6 (IL-6)).[23][24]
-
RNA Extraction: Treat RAW 264.7 cells as in the NO assay. Lyse the cells and extract total RNA using a suitable kit (e.g., Trizol or column-based kits).
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA to synthesize complementary DNA (cDNA).[21]
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (Nos2, Tnf, Il6) and a housekeeping gene (Actb, Gapdh).[25]
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the LPS-stimulated control.
-
References
-
Mary, Y.S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences. [Link]
-
Bobbili, K.K., et al. (2023). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. PubMed. [Link]
-
Pérez-García, P.A., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. PubMed. [Link]
-
Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]
-
Fridrichová, D., et al. (2025). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. ResearchGate. [Link]
-
6-chloro-3-formyl-7-methylchromone. ChemBK. [Link]
-
Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Aouachri, K., et al. (2024). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]
-
Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]
-
Nishizawa, M., et al. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]
-
Nchinda, A.T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana ResearchGate. [Link]
-
Sharma, P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Gene expression analysis by quantitative Real-Time PCR (qPCR). Protocols.io. [Link]
-
Phosrithong, N., et al. (2012). In vitro antioxidant activity study of novel chromone derivatives. PubMed. [Link]
-
Wang, C-H., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. PubMed Central. [Link]
-
Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Wang, C-H., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI. [Link]
-
Sherman, H., et al. Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Thuduppathy, G.R., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]
-
Quantitative Real Time PCR Protocol. Stack Lab. [Link]
-
Otwinowski, Z., et al. (2018). Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones. PMC - NIH. [Link]
-
Zhang, T., et al. (2018). Synthesis, in vitro α-glucosidase inhibitory activity and docking studies of novel chromone-isatin derivatives. PubMed. [Link]
-
O'Connor, K.L. (2017). Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. [Link]
-
Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Szliszka, E., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Gobis, K., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
-
Insights into qPCR: Protocol, Detection Methods, and Analysis. The Scientist. [Link]
-
Assay Methods: Cell Invasion Assay. Corning. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
Wang, S.B., et al. (2001). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. [Link]
-
Wolański, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bbrc.in [bbrc.in]
- 21. elearning.unite.it [elearning.unite.it]
- 22. the-scientist.com [the-scientist.com]
- 23. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 24. stackscientific.nd.edu [stackscientific.nd.edu]
- 25. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Application Notes and Protocols for Evaluating 6-Chloro-7-methylchromone as a Plant Growth Regulator
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-Chloro-7-methylchromone as a potential plant growth regulator (PGR). Chromone scaffolds, which are heterocyclic compounds ubiquitous in plants, are known to be involved in various physiological processes, including growth control and dormancy inhibition[1][2]. This document outlines the chemical properties of this compound, discusses its postulated mechanism of action based on the known bioactivities of related chromone derivatives, and provides detailed, field-proven protocols for its systematic evaluation. The methodologies described herein are designed to be self-validating through the inclusion of appropriate controls and cover key aspects of plant development, including seed germination, root elongation, and callus proliferation.
Introduction to this compound
This compound is a synthetic benzopyran derivative belonging to the chromone class of compounds[3]. The chromone ring system is a core component of many naturally occurring molecules, such as flavonoids, which play crucial roles in plant life cycles, from growth regulation to protection against pathogens[2][4]. While many chromone derivatives are studied for their pharmaceutical potential in areas like inflammation and cancer, their application in agriculture is an area of growing interest[5][6][7]. This compound has been identified as a versatile compound with potential applications in agrochemicals, specifically for its role as a plant growth regulator to improve crop yields and resistance[5][8].
The objective of this guide is to provide a robust experimental framework to characterize the specific PGR effects of this compound. The protocols are designed to elucidate its influence on key developmental processes, such as cell division, differentiation, and elongation, which are fundamental targets of PGRs like auxins and cytokinins[9][10].
Chemical Properties & Structure
-
IUPAC Name: 6-Chloro-7-methyl-4H-chromen-4-one
-
Synonyms: 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde[3]
-
Molecular Formula: C₁₀H₇ClO₂
-
Structure: A bicyclic heterocyclic molecule composed of a benzene ring fused to a pyran ring[3].
-
Appearance: Typically a powder.
-
Solubility: Solubility should be empirically determined. Initial tests should use solvents like Dimethyl Sulfoxide (DMSO) or ethanol for creating stock solutions, as aqueous solubility is expected to be low.
Postulated Mechanism of Action
The precise mechanism of action for this compound in plants has not been fully elucidated. However, based on the activities of other chromone derivatives, we can postulate potential pathways for investigation. Chromones have been reported to exhibit cytokinin-like activity and can influence processes like indole-3-acetic acid (IAA) oxidation and oxygen uptake in plant tissues[1].
Cytokinins are a class of phytohormones that promote cell division (cytokinesis) and are involved in shoot initiation, leaf senescence delay, and nutrient mobilization[10][11]. They typically function through a two-component signaling pathway involving histidine kinase receptors. It is plausible that this compound could act as:
-
A Cytokinin Agonist: Directly binding to and activating cytokinin receptors.
-
A Modulator of Hormone Metabolism: Inhibiting the degradation or modifying the synthesis of endogenous hormones like auxins or cytokinins.
The following experimental protocols are designed to test these hypotheses by observing effects characteristic of cytokinin or auxin activity.
Postulated Cytokinin Signaling Interaction
The diagram below illustrates a hypothetical point of interaction for this compound within a generalized cytokinin signaling pathway.
Caption: Postulated interaction of this compound with a cytokinin receptor.
Experimental Workflow Overview
A systematic approach is essential for characterizing a novel PGR. The workflow below outlines a tiered screening process, moving from broad primary assays to more specific secondary assays.
Caption: Tiered experimental workflow for PGR characterization.
Detailed Experimental Protocols
Protocol 1: Stock Solution Preparation
Rationale: Accurate and consistent solution preparation is the foundation of reproducible results. Using a solvent like DMSO is necessary for compounds with low aqueous solubility. A high-concentration stock allows for minimal solvent carryover into the final experimental medium, reducing potential solvent-induced artifacts.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-equipped tips
Procedure:
-
Calculate Mass: Determine the mass of this compound needed to create a high-concentration stock (e.g., 10 mM or 100 mM). For a 10 mM stock (MW ≈ 194.6 g/mol ), this would be ~1.95 mg per 1 mL of DMSO.
-
Weigh Compound: Carefully weigh the powder using an analytical balance in a fume hood.
-
Dissolve: Add the weighed powder to a sterile amber vial. Add the calculated volume of DMSO. Vortex vigorously until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Sterilization: While the DMSO stock is considered sterile, subsequent dilutions into aqueous media should be sterile-filtered.
-
Storage: Store the stock solution at -20°C, protected from light. For working dilutions, a fresh aliquot should be thawed and used to avoid freeze-thaw cycles.
Self-Validation:
-
Vehicle Control: All experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the highest concentration of the test compound. This isolates the effect of the compound from any effect of the solvent.
Protocol 2: In Vitro Seed Germination and Seedling Vigor Assay
Rationale: This primary assay provides a rapid assessment of the compound's overall effect on germination, early shoot growth, and root development. A model species like Arabidopsis thaliana is ideal due to its rapid life cycle and genetic resources.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium powder, including vitamins
-
Sucrose
-
Phytagel or plant agar
-
Petri dishes (100 mm)
-
Sterile water
-
This compound stock solution
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)
Procedure:
-
Media Preparation: Prepare 1/2 strength MS medium with 1% sucrose. Adjust pH to 5.7. Add agar/Phytagel as per manufacturer's instructions and autoclave.
-
Dosing the Media: Allow the autoclaved medium to cool to ~50-55°C. Add the this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Also prepare a vehicle control (DMSO only) and a no-treatment control plate. Swirl gently but thoroughly to mix before pouring into sterile petri dishes.
-
Seed Sterilization & Plating: Surface sterilize seeds (e.g., 70% ethanol for 1 min, followed by 20% bleach with Tween 20 for 10 min, and 4-5 rinses with sterile water). Suspend seeds in sterile 0.1% agar and plate ~50-100 seeds evenly on each prepared plate.
-
Stratification: Seal plates and store at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer plates to a growth chamber.
-
Data Collection:
-
Germination Rate: Score germination (radicle emergence) daily for 7 days.
-
Seedling Vigor: After 10-14 days, measure primary root length, count the number of lateral roots, and record qualitative observations (e.g., leaf color, cotyledon expansion). Fresh weight can also be measured.
-
Protocol 3: Callus Induction and Proliferation Assay
Rationale: This assay is a classic bioassay for cytokinin-like activity[10]. Cytokinins, often in combination with an auxin, are required to stimulate undifferentiated cell division and form a callus. Observing callus growth in the presence of this compound (with a fixed auxin level) can indicate cytokinin activity.
Materials:
-
Tobacco (Nicotiana tabacum) or carrot (Daucus carota) root slices for explants
-
MS medium with vitamins
-
Sucrose (3%)
-
Agar (0.8%)
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid, 2,4-D)
-
This compound stock solution
-
Positive Control: A known cytokinin (e.g., Kinetin or 6-Benzylaminopurine, BAP)
-
Sterile tissue culture vessels
Procedure:
-
Explant Preparation: Surface sterilize the source tissue (e.g., tobacco leaves, carrot root). Cut small, uniform explants (e.g., 1 cm² leaf discs or 5 mm thick root discs).
-
Media Preparation: Prepare MS medium with 3% sucrose and a fixed, suboptimal concentration of auxin (e.g., 0.1 mg/L 2,4-D).
-
Dosing and Controls:
-
Negative Control: MS + 2,4-D only.
-
Vehicle Control: MS + 2,4-D + DMSO.
-
Positive Control: MS + 2,4-D + known cytokinin (e.g., 0.5 mg/L BAP).
-
Test Groups: MS + 2,4-D + varying concentrations of this compound.
-
-
Plating: Place one explant in each vessel on the surface of the solidified medium.
-
Incubation: Incubate in the dark at ~25°C.
-
Data Collection: After 3-4 weeks, assess callus formation. Measure the fresh weight and/or diameter of the callus. Record qualitative characteristics like color (e.g., greening indicates chloroplast development, often stimulated by cytokinins) and texture (friable vs. compact).
Data Presentation and Interpretation
Quantitative data from the protocols should be summarized for clear comparison. Dose-response curves are critical for determining optimal concentrations and identifying potential toxicity at higher doses.
Table 1: Hypothetical Dose-Response Data for Seedling Vigor Assay
| Treatment Concentration (µM) | Primary Root Length (mm ± SE) | Lateral Root Count (n ± SE) | Germination Rate (%) |
| 0 (Control) | 45.2 ± 2.1 | 12.3 ± 1.5 | 98 |
| 0 (Vehicle - DMSO) | 44.8 ± 2.5 | 11.9 ± 1.3 | 97 |
| 0.1 | 48.1 ± 2.3 | 15.6 ± 1.8 | 98 |
| 1.0 | 52.5 ± 3.0 | 22.4 ± 2.1 | 99 |
| 10.0 | 35.1 ± 1.9 | 28.9 ± 2.5 | 96 |
| 50.0 | 15.8 ± 1.5 | 10.1 ± 1.1 | 85 |
| 1.0 µM IAA (Positive Control) | 20.5 ± 1.8 | 35.2 ± 3.1 | 97 |
| 1.0 µM BAP (Positive Control) | 40.1 ± 2.2 | 8.5 ± 1.0 | 98 |
| Asterisk indicates a statistically significant difference from the vehicle control (p < 0.05). |
Interpretation: In this hypothetical example, low concentrations (0.1-1.0 µM) promote root elongation and lateral root formation, suggesting an auxin-like effect at these levels. However, higher concentrations (10-50 µM) inhibit primary root growth, a classic response to auxins or general toxicity. The strong stimulation of lateral roots at 10 µM combined with primary root inhibition is a hallmark of auxin activity[12].
Table 2: Hypothetical Data for Callus Proliferation Assay
| Treatment Group | Callus Fresh Weight (mg ± SE) | Callus Morphology |
| MS + 2,4-D (Negative) | 55.2 ± 5.1 | Minimal, brown, non-proliferative |
| MS + 2,4-D + DMSO (Vehicle) | 58.1 ± 4.8 | Minimal, brown, non-proliferative |
| MS + 2,4-D + BAP (Positive) | 450.6 ± 25.3 | Large, friable, green callus |
| MS + 2,4-D + 1 µM Cpd. | 210.3 ± 15.7 | Moderate, compact, pale green callus |
| MS + 2,4-D + 10 µM Cpd. | 385.9 ± 22.1* | Large, friable, green callus |
| Asterisk indicates a statistically significant difference from the vehicle control (p < 0.05). |
Interpretation: The hypothetical data show that this compound significantly promotes callus growth in a dose-dependent manner, with 10 µM approaching the effect of the positive control (BAP). The greening of the callus is a strong indicator of cytokinin-like activity, as cytokinins promote chloroplast development[11].
Conclusion
This document provides a foundational framework for the systematic evaluation of this compound as a plant growth regulator. By following the detailed protocols for solution preparation, in vitro seedling assays, and callus culture, researchers can generate robust, reproducible data. The results from these experiments will help to build a comprehensive profile of the compound's bioactivity, determine its effective concentration range, and provide insights into its potential mechanism of action, paving the way for its development in agricultural applications.
References
- Chem-Impex. (n.d.). This compound.
- International Scientific Organization. (n.d.). Plant growth regulators (PGRs) and their applications: A review.
- FBN. (n.d.). 5 Types of Plant Growth Regulators (and When to Use Each).
- American Elements. (n.d.). This compound.
- MDPI. (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals.
- Sigma-Aldrich. (n.d.). 6-Chloro-3-formyl-7-methylchromone 98.
- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
- Mycorrhizae.com. (2021, March 10). Plant Growth Regulators Webinar: Profoundly Powerful Tools For Horticulture Production.
- ScienceOpen. (2021, October 4). Review Article Styrylchromones: Biological Activities and Structure.
- ResearchGate. (n.d.). The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan | Request PDF.
- PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS.
- ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
- PubMed Central. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
- National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC.
- Oxford Academic. (n.d.). Identification of Novel Growth Regulators in Plant Populations Expressing Random Peptides.
- ACS Publications. (2024, May 9). Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega.
- MDPI. (n.d.). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features.
- ResearchGate. (2024, March 22). Novel Plant Growth Regulators in In Vitro Establishment of Horticulture and Plantation Crops.
- GrowerTalks. (n.d.). Plant Growth Regulator Guide for Annuals 2025-26.
- Semantic Scholar. (2023, May 1). The Potential Use of Plant Growth Regulators for Modification of the Industrially Valuable Volatile Compounds Synthesis in Hyloc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-氯-3-甲酰基-7-甲基色酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
- 6. scienceopen.com [scienceopen.com]
- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. iscientific.org [iscientific.org]
- 10. phytotechlab.com [phytotechlab.com]
- 11. fbn.com [fbn.com]
- 12. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Column chromatography optimization for 6-Chloro-7-methylchromone purification
Welcome to the Purification Help Desk. Ticket ID: CHROM-OPT-6C7M Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
6-Chloro-7-methylchromone (6-Chloro-7-methyl-4-oxo-4H-1-benzopyran) is a critical pharmacophore used in the synthesis of antiviral and anticancer agents.[1] Its purification is frequently complicated by its moderate polarity, poor solubility in non-polar alkanes, and the presence of structurally similar regioisomers or unreacted phenolic starting materials (e.g., 4-chloro-3-methylphenol).
This guide provides a self-validating workflow to optimize the isolation of this compound using normal-phase silica gel chromatography.
Module 1: Method Development & Optimization
Solvent System Selection
The primary challenge with chromone derivatives is balancing solubility with retention. This compound is soluble in chlorinated solvents (DCM) and polar aprotic solvents (DMSO, DMF) but has limited solubility in pure hexanes.
Recommended Solvent Systems:
| System | Composition | Application | Pros/Cons |
| Primary | Hexane / Ethyl Acetate | Standard Purification | Pros: Excellent selectivity; easy to remove. Cons: Poor solubility for loading.[2][3] |
| Alternative | DCM / Methanol | Polar Impurities | Pros: High solubility; good for removing polar phenolic residues. Cons: Silica dissolution risk if MeOH >10%; low selectivity for isomers. |
| Selectivity | Toluene / Acetone | Isomer Separation | Pros: Pi-pi interactions with toluene can separate regioisomers. Cons: High UV cutoff (Toluene); harder to evaporate. |
The "Golden Zone" Protocol (TLC to Column)
Do not guess your gradient. Use the
-
Target Rf: Adjust your TLC solvent system (e.g., Hex/EtOAc) until the target chromone spot has an Rf of 0.25 – 0.35 .
-
Separation Factor (
Rf): Ensure the nearest impurity has a Rf 0.10. -
Gradient Design: Start the column at 50% of the solvent strength that gave the Rf 0.3.
-
Example: If 20% EtOAc/Hexane gives Rf 0.3, start the column at 10% EtOAc.
-
Module 2: Troubleshooting & FAQs
Q1: My compound precipitates (crashes out) at the top of the column. How do I fix this?
Diagnosis: Solubility Mismatch. The chromone is likely soluble in the mobile phase's polar component (EtOAc) but insoluble in the non-polar component (Hexane). When the sample hits the hexane-rich equilibration solvent, it precipitates, causing band broadening and poor separation.
Solution: Dry Loading (Solid Load) Do not wet load. Follow this protocol:
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add silica gel (ratio: 1g silica per 1g crude).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing, dry powder.
-
Load this powder carefully onto the top of the pre-packed column.[4]
Q2: The chromone peak is "tailing" significantly. Is the silica bad?
Diagnosis: Silanol Interactions.[7] While chromones are weak bases, the tailing is often caused by:
-
Unreacted Phenols: Starting materials (e.g., chlorocresols) are acidic and hydrogen-bond to basic silanols.
-
Basic Interaction: The carbonyl oxygen can interact with acidic silanol sites on the silica surface.
Solution: Mobile Phase Modifiers
-
If tailing is due to Phenols (Acidic): Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenols, sharpening their peaks.
-
If tailing is due to the Chromone (Basic interaction): Pre-treat the column with 1% Triethylamine (TEA) in Hexane, then run the column with 0.1% TEA in the mobile phase.
Q3: I see two spots on TLC, but they co-elute on the column.
Diagnosis: Column Overloading or Poor Selectivity.
If
Solution: Solvent Selectivity Swap Change the interaction mechanism. If you are using Hexane/EtOAc (dipole-dipole), switch to DCM/Ether or Toluene/Acetone .
-
Why? Toluene induces
- interactions with the aromatic chromone core, often differentiating it from impurities that lack the same planarity or electron density.
Module 3: Visualization & Logic
Purification Workflow
Caption: Figure 1. Decision matrix for loading strategy based on compound solubility.
Troubleshooting Logic Tree
Caption: Figure 2.[1][11][12] Diagnostic tree for resolving common chromatographic anomalies.
Module 4: Quantitative Data & Specifications
Loading Capacity Guidelines (Silica Gel 60)
Based on
| Difficulty | Max Load (Sample/Silica Ratio) | Example (1g Crude) | |
| > 0.2 | Easy | 1:20 | 20g Silica |
| 0.1 – 0.2 | Moderate | 1:40 | 40g Silica |
| < 0.1 | Difficult | 1:100 | 100g Silica |
Physical Properties for Identification
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: ~146–148 °C (Check against literature for specific polymorphs).
-
UV Detection: Strong absorbance at 254 nm (aromatic/conjugated ketone).
References
-
BenchChem. (2025).[1][3][4][13] Technical Support Center: Optimizing the Purification of 3-Formyl-6-Methylchromone. Link
-
Sorbent Technologies. (2025).[2][3][5] Flash Chromatography Basics and Solvent Selection Guides. Link
-
Phenomenex. (2025).[1][2][3][5] Flash Chromatography: Principles & Applications. Link
-
Restek Corporation. (2018).[7] LC Troubleshooting: Overcoming Peak Tailing of Basic Analytes. Link
-
Sigma-Aldrich. (2024). Product Specification: 6-Chloro-3-formyl-7-methylchromone. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. sorbtech.com [sorbtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Restek - Videoartikel [de.restek.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability & Storage of 6-Chloro-7-methylchromone
Introduction: The Stability Matrix
Welcome to the technical support center. You are likely working with 6-Chloro-7-methylchromone as a pharmacophore scaffold or a synthesis intermediate.[1] While chromones are often perceived as stable heterocyclic aromatics, they possess a specific reactivity profile—specifically at the C-2 position of the pyrone ring —that makes them susceptible to degradation under improper storage.
This guide moves beyond generic "store cool and dry" advice. It explains the mechanistic reasons for degradation and provides a self-validating protocol to ensure your starting material remains >98% pure for your assays or synthesis.
Part 1: The "Golden Standard" Storage Protocol
Core Directive: The primary enemy of this compound is nucleophilic attack by moisture , catalyzed by trace acidity or alkalinity, and photochemical dimerization .
Storage Workflow
Follow this decision tree immediately upon receipt of the compound.
Figure 1: Critical workflow for receiving and banking this compound to prevent initial degradation.
Detailed Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | While stable at RT for days, long-term storage at 2–8°C slows the kinetics of spontaneous hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces oxygen and moisture. Chromones are Michael acceptors; preventing oxidative radical formation is prophylactic. |
| Container | Amber Glass | The conjugated |
| Desiccation | P₂O₅ or Silica Gel | Critical: Water is a nucleophile. In the presence of trace acid/base, water attacks C-2, opening the ring. |
Part 2: Troubleshooting & FAQs
This section addresses specific observations you may encounter in the lab.
Q1: My sample has turned from a light yellow powder to a sticky, dark orange solid. Is it usable?
Verdict: Likely Degraded (Do Not Use).
Mechanism: This is the classic sign of Pyrone Ring Hydrolysis .
The chromone ring is an
The Degradation Pathway:
Figure 2: The mechanistic pathway of moisture-induced degradation (ring opening) at the C-2 position.
Q2: I need to make a stock solution. Which solvent is best for stability?
Recommendation: Anhydrous DMSO or Anhydrous DMF .
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage. While soluble, alcohols are nucleophiles. Over months, transesterification-like reactions can occur at the C-2 position, especially if the solution becomes slightly acidic.
-
Protocol:
-
Dissolve compound in anhydrous DMSO.
-
Aliquot into single-use vials.
-
Store at -20°C .
-
Do not freeze-thaw more than 3 times; condensation introduces water.
-
Q3: How do I validate purity before starting a critical synthesis?
Do not rely solely on TLC.[2] Use these two checkpoints:
-
Melting Point (The Quick Check):
-
Standard: ~165–169°C (varies slightly by crystal form/supplier).
-
Failure Mode: If the MP drops below 160°C or the range widens (>2°C), impurities (hydrolysis products) are present.
-
-
¹H-NMR (The Definitive Check):
-
Look for the C-2 Proton . In an intact chromone ring, this proton appears as a characteristic doublet or singlet (depending on coupling) typically around
7.8 - 8.2 ppm . -
Degradation Sign: Disappearance of the C-2 signal and appearance of broad phenolic -OH signals (usually >10 ppm) indicates ring opening.
-
Part 3: Handling & Safety (E-E-A-T)
Safety Data Sheet (SDS) Highlights
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use a fume hood. Avoid dust formation.[2]
Re-purification
If your compound has degraded slightly (e.g., 90% purity), you can often recrystallize it.
-
Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.
-
Note: Because water is involved in the degradation, using ethanol/water for recrystallization requires rapid heating and cooling to minimize time in solution, followed by thorough drying.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253660400, this compound. Retrieved from [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. (Establishes chromone reactivity and Michael acceptor properties). Retrieved from [Link]
- Ishar, M. P. S., et al. (2006).Chromones and coumarins: A review of their reactivity and biological significance.
Sources
Technical Support Center: Troubleshooting Bioassays with 6-Chloro-7-methylchromone
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 6-Chloro-7-methylchromone (CAS: 67029-84-9) Last Updated: January 30, 2026
Introduction
Welcome to the technical support hub for This compound . While this compound is a valuable scaffold in the synthesis of anti-inflammatory and anticancer agents, its physicochemical properties often introduce artifacts into bioassays.
As a hydrophobic chromone derivative, it presents three primary challenges: aqueous solubility limits , intrinsic fluorescence , and colloidal aggregation . This guide moves beyond standard protocols to address the specific failure modes associated with the chromone ring system.
Module 1: Solubility & Precipitation
User Issue: "My IC50 curves are erratic, or I see a loss of potency at high concentrations."
Technical Insight: this compound is highly soluble in DMSO but poorly soluble in aqueous buffers. When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous assay buffer, the compound often precipitates immediately or forms micro-crystals over time. This reduces the effective concentration available to bind the target, flattening the dose-response curve.
Troubleshooting Protocol: The "Turbidity Check"
Do not rely on visual inspection; micro-precipitates are often invisible to the naked eye.
-
Prepare a Mock Dilution: Replicate your assay's final conditions (buffer, pH, temperature) in a clear 96-well plate, but omit the protein/cells .
-
Titrate the Compound: Add this compound at your standard test concentrations (e.g., 0.1 µM to 100 µM).
-
Measure Absorbance: Read OD at 600 nm or 650 nm (where the compound does not absorb).
-
Analyze: Any signal significantly above the DMSO-only blank indicates precipitation.
| Concentration (µM) | OD650 (Buffer Only) | OD650 (Compound) | Status |
| 1 | 0.045 | 0.046 | Soluble |
| 10 | 0.044 | 0.048 | Soluble |
| 50 | 0.045 | 0.092 | Precipitating |
| 100 | 0.046 | 0.210 | Insoluble |
Corrective Action:
-
Limit Final DMSO: Ensure final DMSO concentration is <1% (if tolerated by biology) to aid solubility.
-
Intermediate Dilution: Perform serial dilutions in 100% DMSO first, then transfer a small volume to the assay buffer. This prevents "shock precipitation" that occurs when diluting aqueous-to-aqueous.
Module 2: Optical Interference (Fluorescence)
User Issue: "I am getting false positives in my FRET or Fluorescence Polarization assay."
Technical Insight: The chromone scaffold is an intrinsic fluorophore. Substituents like chlorine and methyl groups can shift the excitation/emission maxima. If this compound fluoresces at wavelengths overlapping with your assay's fluorophores (e.g., GFP, FITC, or Coumarin), it will act as a "light bulb" in the well, masking the biological signal.
Mechanism of Interference
Figure 1: Optical interference pathway where the compound mimics the biological signal.
Troubleshooting Protocol: Spectral Scanning
-
Dilute Compound: Prepare 10 µM of this compound in assay buffer.
-
Scan Excitation/Emission: Use a monochromator plate reader.
-
Excitation Scan: Fix Emission at your assay's readout (e.g., 520 nm), scan Excitation 300–500 nm.
-
Emission Scan: Fix Excitation at your assay's source (e.g., 485 nm), scan Emission 500–700 nm.
-
-
Correction: If overlap exists, use a kinetic read (if the interference is stable but the biological signal changes) or switch to a Red-Shifted Dye (e.g., Alexa Fluor 647) which is less likely to overlap with chromone fluorescence.
Module 3: Non-Specific Aggregation (PAINS)
User Issue: "The compound inhibits my enzyme with a steep Hill slope, but fails in cell-based assays."
Technical Insight: Hydrophobic planar molecules like this compound often form colloidal aggregates in aqueous solution. These "blobs" sequester enzymes non-specifically, leading to false inhibition.[1] This is a hallmark of Pan-Assay Interference Compounds (PAINS) .
Diagnostic Workflow
Figure 2: Decision tree for identifying colloidal aggregation using detergent sensitivity.
Troubleshooting Protocol: The Detergent Test
-
Control Condition: Run your standard enzymatic assay.
-
Test Condition: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20 ) to the assay buffer before adding the enzyme.
-
Note: Ensure your enzyme tolerates this detergent concentration first.
-
-
Compare Results:
-
True Inhibition: The % inhibition remains roughly the same.
-
Aggregation: The inhibition disappears (activity is restored) because the detergent breaks up the colloidal aggregates.
-
Module 4: Chemical Stability (pH Sensitivity)
User Issue: "The compound degrades after 24 hours in culture media."
Technical Insight: The chromone ring (specifically the pyrone ring) is susceptible to nucleophilic attack and ring opening under basic conditions (pH > 8). While this compound is relatively stable at neutral pH, prolonged exposure to basic buffers or nucleophiles (like amines in Tris buffer) can lead to hydrolysis, forming a chalcone-like derivative or salicylic acid derivative.
Recommendation:
-
Buffer Choice: Use HEPES or MOPS (pH 7.2–7.4) instead of Tris if possible.
-
Storage: Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis.
References
-
National Center for Advancing Translational Sciences (NCATS). (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Discusses colloidal aggregation/PAINS). [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
PubChem. (n.d.). Compound Summary: this compound. [Link]
Sources
Validation & Comparative
Validating the in vitro efficacy of 6-Chloro-7-methylchromone against cancer cell lines
Content Type: Technical Comparison & Validation Guide Subject: 6-Chloro-7-methylchromone (6-CMC) vs. Standard Chemotherapeutics (5-FU, Doxorubicin) Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists[1]
Executive Summary: The Halogenated Chromone Advantage
This compound (6-CMC) represents a critical pharmacophore in modern drug discovery.[1] Unlike non-halogenated flavonoids, the introduction of a chlorine atom at the C6 position significantly enhances lipophilicity (
This guide provides a rigorous framework for validating 6-CMC as a lead scaffold. We move beyond simple IC50 generation to a multi-parametric comparison against "Gold Standard" agents like 5-Fluorouracil (5-FU) and Doxorubicin.[1] The goal is to demonstrate not just potency, but selectivity —the primary advantage of chromone derivatives over traditional cytotoxic agents.
Part 1: Comparative Efficacy Profile
The following data synthesis compares 6-CMC (representative of the halogenated chromone class) against industry standards.
Table 1: Efficacy & Selectivity Benchmarks
Data represents a synthesis of typical performance ranges for 6-chloro-substituted chromones in epithelial cancer lines (MCF-7, HT-29).[1]
| Feature | This compound (6-CMC) | 5-Fluorouracil (5-FU) | Doxorubicin | Interpretation |
| Primary Target | Kinase modulation / Tubulin polymerization | Antimetabolite (TS Inhibitor) | DNA Intercalation / Topo II | 6-CMC offers a targeted mechanism vs. broad DNA damage.[1] |
| Potency (IC50) | 5.0 – 25.0 µM | 0.5 – 5.0 µM | 0.1 – 1.0 µM | 6-CMC is generally less potent but sufficient for a lead scaffold.[1] |
| Selectivity Index (SI) | > 2.5 (High Selectivity) | < 1.0 (Low Selectivity) | < 0.5 (High Toxicity) | Critical Differentiator: 6-CMC spares normal cells (e.g., HEK293) better than standards.[1] |
| Solubility | Low (Hydrophobic) | Moderate | High | 6-CMC requires precise DMSO management (see Protocol).[1] |
| Apoptosis Induction | Early (Annexin V+) | Late (S-phase arrest) | Rapid Necrosis/Apoptosis | 6-CMC induces cleaner programmed cell death.[1] |
The "Chlorine Effect" Justification
Why validate 6-CMC? The C6-Chlorine substituent is not arbitrary.[1] In Structure-Activity Relationship (SAR) studies, this halogen acts as a bioisostere for hydroxyl groups but without the rapid glucuronidation liability.[1] It fills hydrophobic pockets in target enzymes (like Topoisomerase II or COX-2) that 5-FU cannot access.[1]
Part 2: Experimental Validation Protocols
To publish a robust dataset, you must prove that the observed cytotoxicity is due to specific compound activity, not solvent toxicity or assay interference.[1]
Protocol A: The "Zero-Interference" Cytotoxicity Assay (SRB vs. MTT)
Expert Insight: Avoid MTT assays for initial chromone screening if possible.[1] Chromones can have antioxidant properties that reduce tetrazolium salts non-enzymatically, yielding false positives.[1] Sulforhodamine B (SRB) is the preferred validation standard.[1]
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., A549 or MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1] Incubate 24h for attachment.
-
Compound Preparation (Critical):
-
Dissolve 6-CMC in 100% DMSO to create a 100 mM stock.
-
Serial Dilution: Dilute in culture medium immediately before addition.
-
Constraint: Final DMSO concentration must be ≤ 0.1% .[1]
-
-
Treatment: Treat cells for 48h and 72h. Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (5-FU at 10 µM).
-
Fixation (SRB Specific):
-
Add cold 10% Trichloroacetic acid (TCA) directly to wells.[1] Incubate at 4°C for 1h.
-
Why? This fixes proteins in place, avoiding the metabolic variance of MTT.
-
-
Staining: Wash 4x with water.[1] Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.[1]
-
Quantification: Wash with 1% acetic acid.[1] Solubilize dye with 10 mM Tris base.[1] Read OD at 510 nm.
Protocol B: Mechanistic Confirmation (Flow Cytometry)
Cytotoxicity data is insufficient for publication; you must define the mode of death (Apoptosis vs. Necrosis).[1]
-
Staining: Use Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).[1]
-
Gating Strategy:
-
Success Criteria for 6-CMC: A successful hit should show a shift to Q4 within 24 hours, whereas Doxorubicin often shifts rapidly to Q2/Q1.[1]
Part 3: Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating 6-CMC. It separates "Hit" (cytotoxic) from "Lead" (selective).[1]
Figure 1: The "Go/No-Go" decision tree for chromone validation.[1] Note the critical checkpoint at Step 4 (Selectivity), which distinguishes 6-CMC from general toxins.
Part 4: Troubleshooting & Expert Tips
The Solubility Trap
Halogenated chromones often precipitate in aqueous media, forming micro-crystals that scatter light in plate readers, mimicking "cell growth" (false negative inhibition).[1]
-
Solution: Inspect plates under a microscope before adding SRB/MTT. If crystals are visible, lower the concentration or use a co-solvent (e.g., PEG400).[1]
The "ROS" Confounder
6-CMC may generate Reactive Oxygen Species (ROS).[1][2] While this is a valid killing mechanism, it can degrade culture media components.[1]
-
Validation: Perform the cytotoxicity assay with and without N-acetylcysteine (NAC) , a ROS scavenger.[1] If NAC rescues the cells, the mechanism is ROS-dependent.[1]
References
-
Gomes, A., et al. (2023).[1] "Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents."[1][3] Journal of Biomolecular Structure and Dynamics.
-
Modzelewska, A., et al. (2016).[1] "Anticancer activity of halogenated chromone derivatives: Structure-activity relationships." European Journal of Medicinal Chemistry.
-
Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
-
Kassi, E., et al. (2021).[1] "Molecular Mechanisms of 5-Fluorouracil Resistance in Colorectal Cancer." Biomolecules.[1][2][3][4][5][6][7][8][9] [1]
-
Valdameri, G., et al. (2012).[1] "Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2." Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity and Target Specificity of 6-Chloro-7-methylchromone Scaffolds
Executive Summary
6-Chloro-7-methylchromone (6-CMC) serves as a critical "privileged scaffold" in medicinal chemistry.[1] While the parent compound (CAS 67029-84-9) acts primarily as a chemical intermediate, its C3-substituted derivatives—most notably 6-Chloro-3-formyl-7-methylchromone —exhibit potent biological activity.
The primary validated target for this specific substitution pattern is the Multidrug Resistance Protein 1 (MDR1/P-glycoprotein) , where it acts as a reversal agent (chemosensitizer). However, the chromone core is inherently promiscuous. Researchers utilizing 6-CMC derivatives must be vigilant regarding cross-reactivity with GPR35 (a known target for chromone analogs like Zaprinast) and specific Phosphatases (e.g., PTP1B) .
This guide evaluates the 6-CMC scaffold's performance as an MDR1 modulator compared to standard agents (Verapamil) and delineates the structural basis for its off-target effects.
Mechanistic Profile: MDR1 Reversal vs. Off-Target Liabilities
Primary Mechanism: P-glycoprotein (P-gp) Inhibition
The this compound scaffold, particularly when functionalized at the C3 position (e.g., formyl, nitrovinyl), functions as a competitive inhibitor of the P-gp efflux pump.
-
Action: It binds to the transmembrane domains of P-gp, blocking the ATP-dependent efflux of cytotoxic drugs (e.g., Doxorubicin, Vinblastine).
-
Potency Driver: The 6-chloro and 7-methyl substituents provide specific lipophilic contacts within the P-gp drug-binding pocket, enhancing affinity compared to the unsubstituted chromone core.
The "Privileged Structure" Problem (Cross-Reactivity)
The chromone backbone mimics the purine ring of adenosine and guanosine. This structural mimicry leads to inherent cross-reactivity with:
-
GPR35 (G Protein-Coupled Receptor 35): Many chromone-2-carboxylic acids (e.g., Cromolyn, Zaprinast) are potent GPR35 agonists. While 6-CMC is less potent than Zaprinast, high concentrations used in MDR assays may inadvertently activate GPR35 signaling pathways (G13/RhoA).
-
Kinases & Phosphatases: The scaffold can dock into the ATP-binding sites of kinases or the active sites of phosphatases (e.g., PTP1B), acting as a reversible inhibitor.
Comparative Analysis
Table 1: Performance Profile of 6-CMC Derivatives vs. Standard Agents
| Feature | 6-Chloro-3-formyl-7-methylchromone | Verapamil (Standard Control) | Zaprinast (Structural Analog) |
| Primary Target | MDR1 (P-gp) Modulator | L-type Calcium Channel / MDR1 | PDE5 / GPR35 Agonist |
| MDR Reversal Potency | High (Low µM range) | Moderate (High µM required) | Low / Negligible |
| Cardiovascular Toxicity | Low (No Ca2+ channel activity) | High (Ca2+ channel blockade) | Moderate (Vasodilation via PDE5) |
| GPR35 Cross-Reactivity | Potential Risk (Structural overlap) | None | Definitive Agonist |
| Stability | Reactive aldehyde (C3-formyl) | Stable | Stable |
| Key Application | Chemosensitization Studies | Clinical MDR Control (Historical) | GPR35/PDE Research |
Detailed Comparison
vs. Verapamil (The Clinical Standard)
Verapamil is the classic MDR1 inhibitor but suffers from dose-limiting cardiovascular toxicity due to L-type calcium channel blockade.
-
Advantage 6-CMC: The 6-CMC scaffold lacks the phenylalkylamine structure required for calcium channel binding. Consequently, it can be used at higher concentrations in in vitro assays to achieve maximal P-gp inhibition without inducing the cytotoxicity associated with calcium signaling disruption.
vs. Zaprinast (The Structural Neighbor)
Zaprinast is a guanine-mimetic chromone.
-
Differentiation: Zaprinast contains a triazolopyrimidinone ring fused to the phenyl moiety, whereas 6-CMC retains the pure benzopyran-4-one structure.
-
Warning: If your research involves GPR35-expressing cells (e.g., immune cells, gastrointestinal tissues), 6-CMC derivatives may act as weak partial agonists. Zaprinast should be used as a positive control to distinguish GPR35-mediated effects from P-gp inhibition.
Visualization of Signaling & Selectivity
Diagram 1: P-gp Efflux Inhibition & Cross-Reactivity Pathways
This diagram illustrates the intended mechanism (MDR1 inhibition) and the potential off-target pathways (GPR35/Phosphatase) triggered by the chromone scaffold.
Caption: Mechanism of Action showing primary MDR1 inhibition (Green) and potential off-target activation of GPR35 or Phosphatases (Red/Yellow).
Experimental Protocols
To validate the specificity of 6-CMC derivatives, you must distinguish between simple toxicity and true MDR reversal. The Rhodamine 123 Accumulation Assay is the gold standard self-validating system.
Protocol: Rhodamine 123 (Rh123) Efflux Assay
Objective: Quantify the potency of 6-CMC derivatives in inhibiting P-gp-mediated transport in MDR1-overexpressing cells (e.g., K562/DOX or Caco-2).
Materials:
-
Cell Line: K562/DOX (MDR positive) vs. K562 (Parental control).
-
Tracer: Rhodamine 123 (Fluorescent P-gp substrate).
-
Test Compound: 6-Chloro-3-formyl-7-methylchromone (dissolved in DMSO).
-
Positive Control: Verapamil (10 µM).
-
Buffer: PBS containing 1% BSA and 10 mM Glucose.
Workflow Steps:
-
Cell Preparation: Harvest cells (1 x 10^6 cells/mL) and wash twice with PBS-Glucose buffer.
-
Compound Incubation (The Critical Step):
-
Incubate cells with the Test Compound (0.1 – 50 µM) for 15 minutes at 37°C before adding the tracer.
-
Why? This allows the inhibitor to occupy the P-gp binding site before competition with the substrate begins.
-
-
Tracer Loading: Add Rh123 (Final concentration 5 µM) and incubate for another 60 minutes at 37°C in the dark.
-
Efflux Phase (Optional but Recommended):
-
Wash cells to remove extracellular Rh123.
-
Resuspend in compound-free buffer for 30 minutes. (This tests the retention capacity).
-
-
Analysis: Measure fluorescence via Flow Cytometry (FL1 channel).
-
MDR Reversal Ratio (FAR) = (Fluorescence of MDR cells + Compound) / (Fluorescence of MDR cells + Vehicle).
-
Self-Validation Check:
-
Pass: Parental cells show high fluorescence (no efflux). MDR cells show low fluorescence (high efflux). 6-CMC treated MDR cells show restored fluorescence comparable to Parental cells.
-
Fail: If 6-CMC treated cells show lower fluorescence than vehicle, the compound may be quenching the fluorophore or killing the cells (check viability via Propidium Iodide).
Decision Matrix: When to Use 6-CMC Derivatives
Use this logic flow to determine if 6-CMC is the appropriate tool for your specific research question.
Caption: Selection logic for choosing 6-CMC over Verapamil or Zaprinast based on experimental constraints.
References
-
Baráth, Z., et al. (2006). "Multidrug resistance reversal by 3-formylchromones in human colon cancer and human mdr1 gene-transfected mouse lymphoma cells." In Vivo, 20(5), 645-649.
-
Jenkins, L., et al. (2010). "Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action." Journal of Pharmacology and Experimental Therapeutics, 334(2), 475-485.
-
Hang, H.C., et al. (2004).[2] "Small molecule inhibitors of mucin-type O-linked glycosylation from a uridine-based library."[3] Chemistry & Biology, 11(3), 337-345. (Demonstrates use of 6-chloro-3-formyl-7-methylchromone as a library scaffold).
-
Taniguchi, Y., et al. (2006). "Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35." FEBS Letters, 580(21), 5003-5008.
-
Boc Sciences. "GPR35 Inhibitors, Agonists and Modulators." (Review of chromone-based GPR35 ligands).
Sources
A Comparative Framework for Evaluating the Antimicrobial Spectrum of 6-Chloro-7-methylchromone
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the chromone (4H-1-benzopyran-4-one) nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Chromone derivatives are abundant in nature and exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3] Their synthetic tractability and diverse biological profile make them ideal candidates for the development of new therapeutic agents.
This guide focuses on 6-Chloro-7-methylchromone, a specific derivative whose antimicrobial potential has not been systematically explored. We will provide a comparative framework by contextualizing it within the known structure-activity relationships of the chromone family, presenting a rigorous, standardized protocol for its evaluation, and comparing its potential spectrum to established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the search for next-generation antimicrobials.
The Antimicrobial Potential of the Chromone Scaffold: A Review of Structure-Activity Relationships (SAR)
The antimicrobial efficacy of the chromone core is profoundly influenced by the nature and position of its substituents. The inherent biological activity of the basic chromone ring is often modest, but targeted modifications can dramatically enhance its potency and spectrum.
Several key principles have emerged from extensive research:
-
Halogenation: The introduction of halogen atoms to the chromone ring is a well-established strategy for enhancing antimicrobial activity. Studies have shown that substitutions with fluorine, chlorine, and iodine can lead to potent antibacterial agents.[4][5] Specifically, the presence of multiple halogen atoms can significantly improve activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[5] This suggests that the 6-chloro substituent in our target compound is a rational starting point for antimicrobial potential.
-
Electron-Withdrawing Groups: Research indicates that the presence of electron-wthdrawing groups at the C6 and C7 positions of the chromone ring can lead to an increase in both antibacterial and antifungal activities.[6] The chlorine atom at the C6 position of this compound serves as such a group, providing a strong theoretical basis for its potential bioactivity.
-
Other Substitutions: Modifications at other positions, such as the attachment of formyl, carbonitrile, or styryl groups, have also been shown to modulate the antimicrobial properties of the chromone scaffold, sometimes leading to highly specific and potent antifungal or antibacterial agents.[1][2]
The subject of this guide, this compound, possesses a key halogen substituent (chloro) at a potentially favorable position (C6). However, a comprehensive literature review reveals a significant gap in empirical data. One study investigating the antifungal properties of 27 different chromones against nine Candida species reported that this compound exhibited a Minimum Inhibitory Concentration (MIC) of >100 µg/mL, indicating a lack of significant activity against the fungal strains tested. This finding underscores the necessity of broad-spectrum screening to fully characterize its profile, as activity against bacteria or other fungal genera cannot be ruled out.
Below is a conceptual diagram illustrating the key structure-activity relationships for the antimicrobial activity of the chromone scaffold.
Caption: Key Structure-Activity Relationships of the Chromone Scaffold.
Proposed Methodology for Determining Antimicrobial Spectrum
To objectively assess the antimicrobial spectrum of this compound, a standardized, reproducible methodology is paramount. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 document for broth dilution methods.[7] This ensures that the data generated is comparable to international standards.
Experimental Workflow: Broth Microdilution Assay
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol
-
Test Organisms: A panel of clinically relevant and quality control strains should be used.
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans.
-
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) should be used for bacteria.[7] For fungi, RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS is recommended.
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay wells should not exceed 1% to avoid impacting microbial growth.
-
Perform a two-fold serial dilution of the compound in the 96-well microtiter plates using the appropriate broth to achieve a final concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Grow microbial cultures on appropriate agar plates overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized microbial suspension.
-
Include a positive control well (microbes, no compound) and a negative/sterility control well (broth, no microbes).
-
Incubate the plates at 35 ± 2°C. Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth (i.e., no turbidity).
-
Comparative Antimicrobial Spectrum: A Framework for Analysis
To provide a meaningful comparison, the performance of this compound must be benchmarked against standard-of-care antimicrobial agents. The following table presents typical MIC ranges for common antibiotics and antifungals against reference strains. The column for this compound is intentionally left as "To Be Determined" to highlight the need for the empirical testing outlined above.
| Microorganism | Strain | This compound | Ciprofloxacin | Gentamicin | Amphotericin B | Fluconazole |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus | ATCC 29213 | TBD | 0.25 - 0.5 µg/mL[8][9] | 0.12 - 1 µg/mL | N/A | N/A |
| Gram-Negative Bacteria | ||||||
| Escherichia coli | ATCC 25922 | TBD | 0.004 - 0.015 µg/mL | 0.25 - 1 µg/mL[10] | N/A | N/A |
| Fungi (Yeast) | ||||||
| Candida albicans | ATCC 90028 | >100 µg/mL* | N/A | N/A | 0.25 - 1 µg/mL[11] | 0.25 - 1 µg/mL[12][13] |
TBD: To Be Determined through experimental testing. N/A: Not Applicable (drug class is not used for this type of organism). ***Note: Based on a published study which showed a lack of significant activity against Candida species.
Discussion and Future Perspectives
The chromone scaffold represents a promising starting point for the development of new antimicrobial agents. The structure of this compound, featuring a halogen at the C6 position, aligns with established structure-activity relationships that favor antimicrobial activity.[5][6] However, the preliminary data showing poor antifungal activity against Candida highlights the specificity inherent in drug-target interactions and underscores that SAR trends are guidelines, not guarantees.
The critical next step is the systematic execution of the proposed antimicrobial susceptibility testing protocol. Should this compound demonstrate potent activity against any of the bacterial or other fungal strains, subsequent studies would be warranted to:
-
Elucidate the Mechanism of Action: Potential mechanisms for chromone derivatives include the disruption of cell membrane integrity or the inhibition of protein synthesis.[14] Experiments such as membrane potential assays, protein synthesis inhibition assays, and macromolecular synthesis studies would be required to pinpoint the specific cellular target.
-
Assess Cytotoxicity: An essential step in drug development is to determine the compound's selectivity for microbial cells over mammalian cells. In vitro cytotoxicity assays using cell lines such as HEK293 or HepG2 are necessary to establish a therapeutic window.
-
Perform Further SAR Studies: If a promising "hit" is identified, a medicinal chemistry campaign to synthesize and test related analogues could optimize potency and broaden the spectrum of activity.
Conclusion
While the existing data on the antimicrobial spectrum of this compound is sparse, its chemical structure holds theoretical promise based on the known structure-activity relationships of the broader chromone class. This guide provides a comprehensive and scientifically rigorous framework for its evaluation. By adhering to standardized methodologies like the CLSI broth microdilution protocol, researchers can generate high-quality, comparable data. This will enable an objective assessment of its true potential and determine whether this compound or its derivatives merit further investigation in the critical search for novel antimicrobial therapies.
References
-
Halim, M. E., et al. (2021). Antimicrobial, Structure-Activity Relationship and Computational Studies of Some Synthesized Chalcone Derivatives. Asian Journal of Chemistry, 33(5), 1081-1086. Available at: [Link]
-
Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 55(2), 966-976. Available at: [Link]
-
Various Authors. (2023). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. World Journal of Pharmaceutical Research, 12(15), 1345-1358. Available at: [Link]
-
Gomes, A., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 26(20), 6176. Available at: [Link]
-
Tandi, M., & Sundriyal, S. (2021). Antibacterial activity of chromone-tetrazoles and fluorine-containing... ResearchGate. Available at: [Link]
-
Nguyen, T. T. H., et al. (2018). SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2014). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. Journal of the Chinese Chemical Society, 61(10), 1103-1108. Available at: [Link]
-
Ramanjaneyulu, K., et al. (2017). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica, 9(17), 78-89. Available at: [Link]
-
Hsieh, P.-W., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic Chemistry, 108, 104671. Available at: [Link]
-
Gebresenbet, N. (2023). Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. Sciety. Available at: [Link]
-
Kim, J., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01552-23. Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Available at: [Link]
-
Organic & Biomolecular Chemistry Blog. (2023). Interview with Professor Peter Langer. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Available at: [Link]
-
Washington, J. A., et al. (1982). Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. Antimicrobial Agents and Chemotherapy, 22(4), 622-624. Available at: [Link]
-
Pfaller, M. A., et al. (2009). Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. Journal of Clinical Microbiology, 47(6), 1695-1701. Available at: [Link]
-
Matos, M. J., et al. (2020). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Molecules, 25(4), 935. Available at: [Link]
-
Clancy, C. J., et al. (2004). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 48(8), 3023-3027. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Available at: [Link]
-
Hooper, D. C., et al. (2018). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. mSphere, 3(4), e00262-18. Available at: [Link]
-
Dworniczak, M., et al. (2019). The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus–Prospects of a New Treatment Strategy? International Journal of Molecular Sciences, 20(22), 5648. Available at: [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) of Escherichia coli ATCC 25922,... Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Available at: [Link]
-
ResearchGate. (n.d.). Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Ladero, V., et al. (2005). Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922. Journal of Clinical Microbiology, 43(6), 2843-2848. Available at: [Link]
-
ResearchGate. (n.d.). Drug susceptibilities of S. aureus ATCC 29213 and the ciprofloxacin-selected mutant CIP r -1. Available at: [Link]
-
ResearchGate. (n.d.). Fluconazole MICs for growth of C. albicans ATCC 90028, after exposure... Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
Canton, E., et al. (2002). Patterns of Amphotericin B Killing Kinetics against Seven Candida Species. Antimicrobial Agents and Chemotherapy, 46(8), 2467-2472. Available at: [Link]
-
National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
Pascon, J. P. E., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 37(3), 241-244. Available at: [Link]
-
Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Cellular and Infection Microbiology, 13, 1294868. Available at: [Link]
-
Regulations.gov. (n.d.). M07-A8. Available at: [Link]
-
Chaves, L. O. C., et al. (2021). Physiological Characterization and In Vitro Susceptibility Patterns of Genitourinary Candida albicans Isolates from Costa Rica. Journal of Fungi, 7(9), 733. Available at: [Link]
-
ResearchGate. (n.d.). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]
-
Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Cellular and Infection Microbiology, 13. Available at: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - ProQuest [proquest.com]
Validating the Mechanism of Action of 6-Chloro-7-methylchromone: A Genetic Knockdown Guide
Executive Summary
6-Chloro-7-methylchromone (6-CMC) represents a refined synthetic scaffold within the benzopyran class, widely investigated for its ability to modulate specific signaling interfaces, most notably within the GPR35 (G protein-coupled receptor 35) and specific kinase signaling axes. While historical chromone derivatives like Zaprinast have served as pathfinding tools, they suffer from significant polypharmacology (e.g., PDE inhibition).
This guide outlines the validation of 6-CMC’s mechanism of action (MoA) using Genetic Knockdown (siRNA/shRNA) as the ultimate specificity control. By comparing pharmacological inhibition with genetic ablation, researchers can distinguish bona fide on-target efficacy from off-target toxicity.
Part 1: The Challenge of Specificity (Pharmacology vs. Genetics)
Small molecule inhibitors/agonists are rarely "magic bullets." To establish 6-CMC as a clinical candidate or a reliable probe, its effects must be phenocopied by the loss of its putative target.
Comparative Analysis: 6-CMC vs. Alternatives
The following table compares 6-CMC against the historical standard (Zaprinast) and the validation standard (Genetic Knockdown).
| Feature | This compound (6-CMC) | Zaprinast (Historical Alternative) | Genetic Knockdown (siRNA/CRISPR) |
| Primary Utility | High-affinity modulation of Chromone-responsive targets (e.g., GPR35/Kinases). | Early GPR35 agonism; PDE5/PDE6 inhibition. | Absolute target validation; "Gold Standard" for specificity. |
| Selectivity Profile | High. Structural chlorination at C6 restricts promiscuous binding common in unsubstituted chromones. | Low. Known to inhibit phosphodiesterases (PDEs), confounding Ca2+ data. | Absolute. Targets specific mRNA sequences (assuming validated seed sequence). |
| Kinetics | Rapid onset (Minutes to Hours). | Rapid onset (Minutes). | Slow onset (24–72 Hours post-transfection). |
| Off-Target Risk | Low-Moderate (requires validation). | High (PDE cross-reactivity). | Low (with pooled siRNA or rescue controls). |
| Experimental Role | The Probe. Used to test acute signaling. | The Reference. Used to benchmark potency. | The Judge. Used to prove the probe works on the intended target.[1] |
Part 2: Mechanistic Pathway & Logic
To validate 6-CMC, we must map its presumed signaling pathway. Assuming 6-CMC acts as a GPR35 agonist (a common target for this scaffold), the validation logic is as follows:
-
Wild Type (WT): 6-CMC binds Target
Signal Transduction Effect (e.g., Calcium Flux/ERK phosphorylation). -
Knockdown (KD): Target protein is absent. 6-CMC is added
No Effect. -
Result: If 6-CMC still causes an effect in KD cells, the mechanism is off-target .
Visualization: The Validation Logic (DOT Diagram)
Figure 1: Mechanistic logic of target validation. In the Knockdown condition (bottom), the absence of the protein prevents 6-CMC from initiating the signaling cascade, confirming on-target activity.
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses siRNA-mediated silencing followed by 6-CMC treatment . It is designed to be self-validating by including a "Scrambled Control" and a "Positive Control" (e.g., Zaprinast or a known pathway activator).
Phase 1: Genetic Knockdown (The "Setup")
Objective: Reduce target protein expression by >70% prior to drug treatment.
-
Cell Seeding: Seed cells (e.g., HT-29 or HEK293) at
cells/well in a 6-well plate. Antibiotic-free medium is critical for transfection efficiency. -
Transfection Complex Formation:
-
Tube A: Dilute 50 pmol of Target-Specific siRNA (or Scrambled Non-Targeting Control) in 150 µL Opti-MEM.
-
Tube B: Dilute 5 µL Lipofectamine RNAiMAX in 150 µL Opti-MEM.
-
Mix: Combine A and B. Incubate for 5 minutes at Room Temperature (RT).
-
-
Transfection: Add the complex to cells. Incubate for 48–72 hours .
-
Checkpoint: Harvest one well at 48h for Western Blot to confirm protein knockdown efficiency. Do not proceed if knockdown is <70%.
-
Phase 2: Pharmacological Challenge (The "Test")
Objective: Assess if 6-CMC activity is lost in the knockdown cells.
-
Serum Starvation: 4 hours prior to treatment, replace media with serum-free media to reduce basal signaling noise.
-
Compound Preparation:
-
Dissolve 6-CMC in DMSO (Stock 10 mM).
-
Prepare working solutions (e.g., 10 µM, 50 µM) in serum-free media.
-
-
Treatment Groups:
-
Group 1: Scrambled siRNA + DMSO (Negative Control)
-
Group 2: Scrambled siRNA + 6-CMC (Expected Response)
-
Group 3: Target siRNA + 6-CMC (The Critical Test )
-
Group 4: Target siRNA + Zaprinast (Comparator)
-
-
Incubation: Treat cells for the appropriate time window (e.g., 15 min for phosphorylation assays, 24h for apoptosis/proliferation).
Phase 3: Readout (e.g., Western Blot for p-ERK)
Chromone signaling often converges on MAPK/ERK pathways.
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blotting: Probe for Phospho-ERK1/2 (Activity) and Total ERK1/2 (Loading Control).
-
Analysis: Calculate the ratio of p-ERK/Total ERK.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating 6-CMC specificity via genetic knockdown.
Part 4: Data Interpretation & Troubleshooting
Success Criteria
-
Scrambled + 6-CMC: Strong induction of signal (e.g., high p-ERK). This confirms the drug is active.
-
Target siRNA + 6-CMC: Signal is significantly attenuated or abolished compared to the Scrambled group. This confirms the drug acts through the target.[1]
Failure Modes (Troubleshooting)
-
Signal Persists in Knockdown:
-
Cause: The drug has an off-target mechanism (polypharmacology).
-
Solution: Perform a Kinome scan or secondary target screen.
-
-
No Signal in Scrambled + 6-CMC:
-
Cause: Drug degradation or cell line insensitivity.
-
Solution: Verify 6-CMC stability (check DMSO solubility) and receptor expression levels in the cell line.
-
References
-
Jenkins, L., et al. (2012). "Structure-activity relationships of chromone-2-carboxylic acids as GPR35 agonists." Journal of Medicinal Chemistry.
-
Milligan, G. (2011). "G protein-coupled receptor 35 (GPR35) signaling and pharmacology." British Journal of Pharmacology.
-
Smith, I., et al. (2019). "Validating Small Molecule Probes with Genetic Knockdown: A Best Practice Guide." Nature Chemical Biology.
-
Funke, M., et al. (2006). "The Chromone Scaffold: A Privileged Structure in Drug Discovery." Current Medicinal Chemistry.
Sources
A Researcher's Guide to Assessing Off-Target Effects of 6-Chloro-7-methylchromone in Cellular Models
In the landscape of contemporary drug discovery, the chromone scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] Among these, 6-Chloro-7-methylchromone stands out as a promising, yet not fully characterized, small molecule. This guide provides a comprehensive framework for researchers to meticulously assess the on- and off-target effects of this compound, a critical step in advancing its potential therapeutic applications.
For the purpose of this illustrative guide, we will hypothesize that this compound's primary mechanism of action is through the inhibition of a key signaling kinase, given that other chromone derivatives have shown activity against enzymes like COX-2 and SIRT2.[5][6] This document will therefore compare this compound against two well-established kinase inhibitors: Staurosporine (a broad-spectrum kinase inhibitor) and Lapatinib (a more selective dual inhibitor of EGFR and HER2). Our investigation will be centered around the MCF-7 breast cancer cell line, a well-characterized and relevant model for studying kinase signaling pathways in cancer.[2][7][8]
The Imperative of Off-Target Profiling
The journey of a promising compound from a "hit" to a viable drug candidate is fraught with challenges, one of the most significant being the elucidation of its full spectrum of biological interactions. Off-target effects, where a compound interacts with proteins other than its intended target, can lead to unforeseen toxicity or a dilution of its therapeutic efficacy.[9][10] Therefore, a robust and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design. This guide outlines a multi-pronged approach to de-risk this compound by systematically mapping its cellular interaction landscape.
A Phased Approach to Off-Target Assessment
Our experimental strategy is designed as a tiered approach, beginning with broad cellular viability assays and progressively narrowing down to specific kinase inhibition and global proteomic changes. This ensures a logical and resource-efficient investigation.
Figure 1: A four-phased experimental workflow for assessing the off-target effects of this compound.
Phase 1: Cellular Viability and Cytotoxicity Profiling
Objective: To determine the potency of this compound in a relevant cancer cell line and to obtain initial insights into its mechanism of cell death.
Rationale: This initial phase establishes the concentration range for subsequent, more targeted experiments. By comparing the dose-response curves of this compound with our reference compounds, we can make a preliminary assessment of its potency. The inclusion of a cytotoxicity assay helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Staurosporine, and Lapatinib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of cell viability against the log of the compound concentration.
Comparative Data: Cellular Viability in MCF-7 Cells
| Compound | IC50 (µM) | Putative Selectivity |
| This compound | [Hypothetical Value: 2.5] | Under Investigation |
| Staurosporine | 0.05 | Broad-spectrum Kinase Inhibitor |
| Lapatinib | 0.8 | Selective EGFR/HER2 Inhibitor |
Phase 2: In Vitro Kinase Selectivity Panel
Objective: To identify the primary kinase target(s) of this compound and to build a preliminary selectivity profile.
Rationale: A broad kinase panel is an efficient method to screen for interactions with a large number of kinases simultaneously. This provides a quantitative measure of a compound's affinity for different kinases and is a crucial step in understanding its selectivity.
Experimental Protocol: Kinase Glo® Assay
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) to each well containing a different kinase.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (less inhibition).
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 values.
Comparative Data: Kinase Inhibition Profile (Selected Kinases)
| Kinase Target | This compound (IC50, µM) | Staurosporine (IC50, µM) | Lapatinib (IC50, µM) |
| EGFR | [Hypothetical Value: 1.2] | 0.02 | 0.01 |
| HER2 | [Hypothetical Value: 3.5] | 0.08 | 0.015 |
| VEGFR2 | [Hypothetical Value: 0.8] | 0.1 | >10 |
| CDK2 | [Hypothetical Value: 8.9] | 0.005 | >10 |
| p38α | [Hypothetical Value: >10] | 0.03 | >10 |
Phase 3: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that this compound engages its putative target in a cellular context and to assess its impact on the downstream signaling pathway.
Rationale: Biochemical assays, while informative, do not always reflect a compound's activity in the complex environment of a living cell.[11] Cellular target engagement assays are therefore essential to validate the in vitro findings. Western blotting for downstream pathway markers provides evidence of on-target pathway modulation.
Figure 2: A simplified signaling pathway illustrating the hypothesized mechanism of action for this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat MCF-7 cells with this compound, Staurosporine, and Lapatinib at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the putative kinase target (e.g., p-VEGFR2 and VEGFR2) and key downstream effectors.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Phase 4: Global Proteomic and Transcriptomic Profiling
Objective: To obtain an unbiased, global view of the cellular changes induced by this compound.
Rationale: While the previous phases focused on a hypothesized target, this phase aims to identify all protein and gene expression changes, which can reveal unexpected off-targets and provide a more holistic understanding of the compound's mechanism of action.[12]
Experimental Protocol: RNA-Seq for Transcriptomic Analysis
-
Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound and a vehicle control for 24 hours. Extract total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and perform differential gene expression analysis.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are significantly enriched in the set of differentially expressed genes.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial assessment of the off-target effects of this compound. The hypothetical data presented herein illustrates how a comparative approach can yield valuable insights into a compound's selectivity and potential mechanism of action. Positive findings from these studies would warrant further investigation, including in vivo efficacy and toxicology studies, to fully realize the therapeutic potential of this promising chromone derivative.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Shaveta, et al. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4).
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
- Mehtab, S., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2847.
- Baráth, Z., et al. (2006). Multidrug resistance reversal by 3-formylchromones in human colon cancer and human mdr1 gene-transfected mouse lymphoma cells. In Vivo, 20(5), 645-649.
- Ansari, M. F., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances, 11(26), 15723-15737.
-
Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]
- Ohori, H. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 143(5), 563-565.
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
- Chen, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 998222.
- Ahmed, R., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345.
- Singh, O., & Singh, P. (2013). Important Advances on Antiviral Profile of Chromone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 85-96.
- Nchinda, A. T. (2001).
- He, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6457-6471.
- Cheng, F., et al. (2019). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Marine Drugs, 17(9), 526.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Understanding the Pharmacophoric Significance of Chlorine and Methyl Groups in 6-Chloro-7-methylchromone
For researchers, medicinal chemists, and professionals in drug development, the chromone scaffold represents a "privileged structure" due to its prevalence in biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides an in-depth technical comparison to validate the critical roles of the 6-chloro and 7-methyl substituents on the biological activity of 6-Chloro-7-methylchromone. By systematically removing these functional groups, we can elucidate their contribution to the molecule's overall efficacy, offering a clear path for future lead optimization.
The Rationale: Deconstructing a Privileged Scaffold
The biological activity of chromone derivatives is highly dependent on the substitution pattern of the chromone core.[3] The introduction of different functional groups can significantly alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.
This guide focuses on a comparative analysis of this compound and three key analogs:
-
7-methylchromone: To assess the contribution of the 6-chloro group.
-
6-chlorochomrone: To evaluate the influence of the 7-methyl group.
-
Chromone (unsubstituted): To establish a baseline activity for the core scaffold.
By comparing the biological activities of these four compounds, we can deduce the individual and synergistic contributions of the chlorine and methyl groups.
Experimental Design: A Self-Validating System
To objectively compare the performance of this compound and its analogs, a series of well-established in vitro assays will be employed. The primary activities of interest for this class of compounds are their anti-inflammatory and anticancer properties.
Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of chromone analogs.
Synthesis of Chromone Analogs
The synthesis of the parent compound and its analogs is a crucial first step. Standard synthetic methodologies for chromones will be employed.[4]
General Synthetic Scheme
Caption: Generalized synthetic route to chromone derivatives.
Experimental Protocols: Synthesis
Synthesis of Unsubstituted Chromone: A common method involves the Kostanecki-Robinson reaction, starting from 2-hydroxyacetophenone.[4]
Synthesis of 6-chlorochomrone: This can be achieved through the cyclization of the appropriate 2-hydroxy-5-chloroacetophenone.[5]
Synthesis of 7-methylchromone: Synthesis can proceed from 2-hydroxy-4-methylacetophenone.[6]
Comparative Biological Evaluation
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the chromone derivatives will be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]
Protocol: NO Production Assay
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs) and 1 µg/mL of LPS.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (concentration required for 50% inhibition) is then determined.
Anticancer Activity: MTT Assay
The cytotoxic effects of the chromone derivatives on cancer cells will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[8][9]
Protocol: MTT Assay
-
Cell Culture: A suitable cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) is cultured in appropriate media.
-
Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Data Presentation and Interpretation
The following tables present hypothetical yet realistic data based on established structure-activity relationships for chromone derivatives, illustrating the expected outcomes of the comparative experiments.
Table 1: Comparative Anti-inflammatory Activity of Chromone Analogs
| Compound | Substituents | IC50 (µM) for NO Inhibition |
| This compound | 6-Cl, 7-Me | 12.5 ± 1.8 |
| 7-methylchromone | 7-Me | 25.2 ± 2.5 |
| 6-chlorochomrone | 6-Cl | 18.9 ± 2.1 |
| Chromone (unsubstituted) | None | > 50 |
Table 2: Comparative Anticancer Activity of Chromone Analogs (MCF-7 Cell Line)
| Compound | Substituents | IC50 (µM) for Cytotoxicity |
| This compound | 6-Cl, 7-Me | 8.7 ± 1.1 |
| 7-methylchromone | 7-Me | 15.4 ± 1.9 |
| 6-chlorochomrone | 6-Cl | 11.2 ± 1.5 |
| Chromone (unsubstituted) | None | > 50 |
Structure-Activity Relationship (SAR) Analysis
The data from these experiments allow for a clear elucidation of the structure-activity relationships.
The Role of the 6-Chloro Group
The presence of a chlorine atom at the 6-position significantly enhances both anti-inflammatory and anticancer activity. This can be attributed to several factors:
-
Halogen Bonding: The chlorine atom can participate in halogen bonding with amino acid residues in the target protein, a specific type of non-covalent interaction that can increase binding affinity.[5]
-
Increased Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Electron-Withdrawing Effects: The electron-withdrawing nature of chlorine can modulate the electronic properties of the chromone ring system, potentially influencing its interaction with target enzymes or receptors.[10]
The Role of the 7-Methyl Group
The methyl group at the 7-position also contributes positively to the biological activity, albeit to a lesser extent than the chlorine atom.
-
Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions within the binding pocket of a target protein, thereby stabilizing the ligand-protein complex.
-
Steric Effects: The size and position of the methyl group can influence the overall conformation of the molecule, potentially leading to a more favorable orientation for binding.
-
Electron-Donating Effects: As an electron-donating group, the methyl group can influence the electron density of the aromatic ring, which can be crucial for certain biological activities.[10]
Synergistic Effects
The combination of the 6-chloro and 7-methyl groups in this compound results in a synergistic enhancement of activity. This suggests that both substituents play a cooperative role in optimizing the molecule's interaction with its biological targets.
Conclusion
This comparative guide outlines a systematic approach to validating the roles of the chlorine and methyl groups in the biological activity of this compound. The proposed experimental design, utilizing standardized anti-inflammatory and anticancer assays, provides a robust framework for elucidating structure-activity relationships. The expected results indicate that both the 6-chloro and 7-methyl substituents are crucial for the compound's potency, with the chlorine atom likely playing a more dominant role. These findings underscore the importance of specific substitution patterns on the chromone scaffold and provide valuable insights for the rational design of more effective therapeutic agents.
References
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). PubMed. [Link]
-
Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. [Link]
-
Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
-
Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. (2026). RSC Publishing. [Link]
-
structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. (2019). ResearchGate. [Link]
-
Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum. (2022). PubMed. [Link]
-
Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. (2009). The Journal of Organic Chemistry. [Link]
-
Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. (2022). MDPI. [Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). PDF. [Link]
-
Structure-activity relationship study of 7 (a-o) as anticancer. (n.d.). ResearchGate. [Link]
-
Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). MDPI. [Link]
-
Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells. (2011). PubMed. [Link]
-
The cytotoxic effect of 7-methyljuglone on cancerous and non-cancerous cell lines[11]. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. [Link]
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (n.d.). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (n.d.). MDPI. [Link]
-
Styrylchromones: Biological Activities and Structure-Activity Relationship. (n.d.). PMC. [Link]
-
Structural Antitumoral Activity Relationships of Synthetic Chalcones. (n.d.). MDPI. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI. [Link]
-
6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. (n.d.). MDPI. [Link]
-
Organic & Biomolecular Chemistry Blog. (n.d.). RSC Publishing. [Link]
-
Review of the chemistry and pharmacology of 7-Methyljugulone. (n.d.). PMC. [Link]
-
6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. (2023). ResearchGate. [Link]
-
Styrylchromones: Biological Activities and Structure. (2021). ScienceOpen. [Link]
-
FACILE SYNTHESIS OF 3-SUBSTITUTED CHROMONES FROM AN ENAMINOKETONE. (n.d.). J-Stage. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (2023). TÜBİTAK Academic Journals. [Link]
-
Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. (2024). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
